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Foundational

Precision Targeting of De Novo Purine Synthesis: A Technical Whitepaper on the Mechanism of Action of DDATHF (Lometrexol)

Executive Summary The development of antifolate antimetabolites has historically centered on the inhibition of dihydrofolate reductase (DHFR) or thymidylate synthase (TS). However, the therapeutic landscape shifted with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of antifolate antimetabolites has historically centered on the inhibition of dihydrofolate reductase (DHFR) or thymidylate synthase (TS). However, the therapeutic landscape shifted with the introduction of DDATHF (5,10-dideazatetrahydrofolate, clinically known as Lometrexol). Unlike classical antifolates, DDATHF is engineered to specifically target and inhibit glycinamide ribonucleotide formyltransferase (GARFTase) , the first folate-dependent enzyme in the de novo purine synthesis pathway 1. This whitepaper provides an in-depth mechanistic analysis of DDATHF, detailing its intracellular activation, quantitative pharmacodynamics, and the self-validating experimental protocols used to confirm its molecular target.

Mechanistic Overview: GARFTase and Purine Starvation

De novo purine synthesis is a highly conserved metabolic pathway essential for cellular proliferation, providing the ATP and GTP necessary for RNA/DNA synthesis and energy metabolism [[2]](). The pathway constructs the purine ring stepwise on a phosphoribosyl pyrophosphate (PRPP) scaffold.

GARFTase catalyzes a critical early step: the transfer of a formyl group from the one-carbon donor 10-formyltetrahydrofolate (10-formyl-THF) to glycinamide ribonucleotide (GAR), yielding formylglycinamide ribonucleotide (FGAR) 3. DDATHF acts as a structural analogue of 10-formyl-THF. By competitively binding to the active site of GARFTase, DDATHF severs the supply of newly synthesized purine nucleotides, leading to the arrest of DNA replication and subsequent cell death [[4]]().

PurinePathway PRPP PRPP (Phosphoribosyl pyrophosphate) GAR GAR (Glycinamide Ribonucleotide) PRPP->GAR Multiple Enzymatic Steps FGAR FGAR (Formylglycinamide Ribonucleotide) GAR->FGAR Formyl Transfer IMP IMP (Inosine Monophosphate) FGAR->IMP Multiple Enzymatic Steps GARFTase GARFTase Enzyme GARFTase->GAR DDATHF DDATHF (Polyglutamated) DDATHF->GARFTase Competitive Inhibition (Blocks 10-formyl-THF)

De novo purine synthesis pathway highlighting GARFTase inhibition by DDATHF.

Intracellular Activation: The Polyglutamation Imperative

The efficacy of DDATHF is heavily dependent on its intracellular metabolism. Upon entry into the cell via the reduced folate carrier (RFC) or folate receptors (FRs), DDATHF is rapidly processed by the enzyme folylpoly-γ-glutamate synthetase (FPGS) 5.

The Causality of Polyglutamation: The native monoglutamate form of DDATHF is only a moderate inhibitor of GARFTase. The addition of polyglutamate tails serves a dual mechanistic purpose:

  • Thermodynamic Trapping: Polyglutamated DDATHF cannot be exported by cellular efflux pumps, ensuring prolonged intracellular target engagement.

  • Affinity Amplification: The polyglutamate derivatives bind to GARFTase with an affinity that increases exponentially with the length of the polyglutamate chain 6.

Resistance Mechanism Note: Tumor cells can develop resistance to DDATHF by upregulating the transport of natural folic acid. An expanded pool of cellular folates exerts feedback inhibition on FPGS, preventing the polyglutamation of DDATHF and allowing the un-glutamated drug to be rapidly effluxed 7.

Quantitative Pharmacodynamics

The biochemical potency of DDATHF is characterized by low nanomolar binding affinities and robust cellular cytotoxicity profiles, specifically in rapidly dividing leukemic and carcinoma cell lines.

Table 1: Pharmacodynamic Profile of DDATHF (Lometrexol)

ParameterValueBiological SignificanceReference
Primary Target Enzyme GARFTaseBlocks the first folate-dependent step in purine synthesis.[[3]]()
Binding Affinity (Ki) ~59.7 nMHigh-affinity competitive inhibition (measured as free lometrexol against human GARFTase).6
Cellular IC50 10 - 30 nMPotent growth inhibition demonstrated in L1210 and CCRF-CEM cell lines.5
Cell Cycle Effect S-phase arrestPurine depletion halts DNA replication; cells enter S-phase regardless of p53 status.1

Experimental Validation: Self-Validating Protocols

To definitively prove that DDATHF targets GARFTase (and not DHFR, TS, or AICARFTase), researchers deploy highly specific, self-validating experimental systems.

Protocol A: Target Deconvolution via Metabolic Rescue

Causality & Logic: If DDATHF exclusively starves the cell of purines, supplying exogenous purines (Hypoxanthine) should rescue the cells. To pinpoint GARFTase specifically, researchers supply AICA (5-amino-4-imidazolecarboxamide). AICA is converted intracellularly to AICAR, an intermediate that enters the purine pathway after GARFTase but before AICARFTase. If AICA rescues the cells, it proves the blockade is strictly at the GARFTase step. Supplying Thymidine (a pyrimidine) acts as a negative control 8.

Step-by-Step Methodology:

  • Seed target cells (e.g., L1210 or KB tumor cells) in folate-free RPMI medium supplemented with dialyzed fetal bovine serum to eliminate exogenous nucleosides.

  • Treat cells with an IC90 concentration of DDATHF (e.g., 30 nM).

  • Divide the culture into four parallel experimental cohorts:

    • Cohort 1 (Control): No rescue agent.

    • Cohort 2 (Purine Rescue): Supplement with 100 μM Hypoxanthine.

    • Cohort 3 (GARFTase Bypass): Supplement with 320 μM AICA.

    • Cohort 4 (Negative Control): Supplement with 10 μM Thymidine.

  • Incubate for 72 hours and quantify cell proliferation via an ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Validation: Cohorts 2 and 3 will exhibit normal proliferation, completely reversing the toxicity of DDATHF, whereas Cohorts 1 and 4 will undergo apoptosis 5.

RescueLogic DDATHF DDATHF Treatment Block GARFTase Blockade (Purine Depletion) DDATHF->Block Arrest S-Phase Arrest & Apoptosis Block->Arrest Rescue1 Cell Survival (Validates Purine Target) Block->Rescue1 Bypassed Rescue2 Cell Survival (Validates GARFTase Target) Block->Rescue2 Bypassed NoRescue Cell Death (Rules out TS Target) Block->NoRescue No Effect Hypoxanthine + Hypoxanthine (Salvage Pathway) Hypoxanthine->Rescue1 AICA + AICA (Bypasses GARFTase) AICA->Rescue2 Thymidine + Thymidine (Pyrimidine Source) Thymidine->NoRescue

Logical workflow of metabolic rescue experiments validating GARFTase as the specific target.

Protocol B: In Situ GARFTase Accumulation Assay

Causality & Logic: To measure intracellular GARFTase activity directly, researchers track the accumulation of its product, formyl-GAR (FGAR). By utilizing ^14^C-glycine (a precursor) and azaserine (an inhibitor of FGAR amidotransferase, the enzyme immediately following GARFTase), the pathway is bottlenecked. If DDATHF successfully inhibits GARFTase, the accumulation of ^14^C-FGAR will be drastically reduced 9.

Step-by-Step Methodology:

  • Culture tumor cells and pre-incubate with varying concentrations of DDATHF for 16 hours.

  • Spike the culture medium with ^14^C-glycine to radiolabel the de novo purine backbone.

  • Concurrently add Azaserine to block the consumption of newly formed FGAR.

  • Incubate for an additional 4 hours to allow metabolite accumulation.

  • Lyse the cells and extract the water-soluble intracellular metabolites.

  • Isolate the metabolites using anion-exchange chromatography (HPLC).

  • Quantify the ^14^C-FGAR peak using liquid scintillation counting. A dose-dependent decrease in ^14^C-FGAR directly correlates with intracellular GARFTase inhibition [[10]]().

Clinical Implications: p53-Independent Efficacy

A profound advantage of DDATHF over classical DNA-damaging agents is its independence from the p53 tumor suppressor pathway. Because DDATHF does not induce direct DNA strand breaks, it does not trigger a p53-mediated G1 cell cycle arrest. Instead, severe ribonucleotide depletion allows tumor cells to bypass the G1 checkpoint and enter the S-phase. Once in the S-phase, the absolute lack of purine nucleotides (dATP and dGTP) causes the replication forks to stall, leading to catastrophic S-phase arrest and apoptosis 1. This mechanism renders GARFTase inhibitors highly cytotoxic to recalcitrant, p53-null, or mutated carcinomas that typically resist conventional chemotherapy.

References

  • Antifolates Targeting Purine Synthesis Allow Entry of Tumor Cells into S Phase Regardless of p53 Function1 - AACR Journals[Link]

  • A new folate antimetabolite, 5,10-dideaza-5,6,7,8-tetrahydrofolate is a potent inhibitor of de novo purine synthesis - PubMed[Link]

  • Folic Acid Antimetabolites - Encyclopedia.pub [Link]

  • The effect of inhibiting glycinamide ribonucleotide formyl transferase on the development of neural tube in mice - PMC[Link]

  • Synthesis and Biological Activity of a Novel Series of 6-Substituted Thieno[2,3-d]pyrimidine Antifolate Inhibitors of Purine Biosynthesis... - ACS Publications[Link]

  • Inhibitors of de Novo Nucleotide Biosynthesis as Drugs - Accounts of Chemical Research[Link]

  • Cellular folates prevent polyglutamation of 5, 10-dideazatetrahydrofolate. A novel mechanism of resistance to folate antimetabolites - PubMed[Link]

  • Structural Characterization And Therapeutic Utility Of The Proton-Coupled Folate Transporter - Digital Commons @ Wayne State[Link]

  • Tumor Targeting with Novel 6-Substituted Pyrrolo[2,3-d] Pyrimidine Antifolates... - PMC[Link]

Sources

Exploratory

Targeting De Novo Purine Biosynthesis: A Comprehensive Guide to GARFT Inhibition by DDATHF (Lometrexol)

Executive Summary The rapid proliferation of malignant cells imposes an outsized demand on nucleotide pools, making the de novo purine biosynthesis pathway a highly validated target in oncology. While classical antifolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid proliferation of malignant cells imposes an outsized demand on nucleotide pools, making the de novo purine biosynthesis pathway a highly validated target in oncology. While classical antifolates like methotrexate primarily target dihydrofolate reductase (DHFR) and thymidylate synthase (TS), second-generation antifolates were rationally designed to isolate and starve purine production. Lometrexol (DDATHF), the 6R diastereomer of 5,10-dideazatetrahydrofolate, was the first purine-specific biosynthesis inhibitor to reach clinical trials 1. By specifically inhibiting glycinamide ribonucleotide formyltransferase (GARFT), DDATHF induces profound intracellular purine starvation, leading to S-phase cell cycle arrest and apoptosis without directly inducing DNA strand breaks 2.

This technical guide dissects the mechanistic foundation, binding kinetics, and validated experimental methodologies for studying GARFT inhibition by DDATHF.

Mechanistic Foundation: GARFT and Purine Biosynthesis

GARFT catalyzes the first folate-dependent step in de novo purine synthesis: the transfer of a formyl group from 10-formyl-tetrahydrofolate (10-CHO-THF) to glycinamide ribonucleotide (GAR), yielding formylglycinamide ribonucleotide (FGAR) 3.

DDATHF acts as a potent, competitive inhibitor of the 10-CHO-THF cofactor. Upon entering the cell via active transport, DDATHF is rapidly polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS) 4. The addition of these glutamate residues is not merely a mechanism for intracellular retention; it actively drives the thermodynamics of target engagement. Polyglutamated DDATHF binds to GARFT up to 100 times more tightly than its monoglutamate parent compound, shifting the interaction into the realm of stoichiometric (tight-binding) inhibition 35.

Pathway PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR Formylation Purines Purine Nucleotides (ATP/GTP) FGAR->Purines Multi-step GARFT GARFT Enzyme GARFT->GAR Catalyzes DDATHF DDATHF (Lometrexol) Polyglutamated DDATHF->GARFT Competitive Inhibition THF 10-formyl-THF THF->GARFT Formyl Donor

De novo purine synthesis pathway highlighting GARFT inhibition by polyglutamated DDATHF.

Pharmacokinetics and Binding Kinetics

Kinetic analyses of recombinant mouse GARFT (rmGARFT) have fundamentally reshaped our understanding of this enzyme's mechanics. Contrary to earlier models suggesting an ordered sequential binding, steady-state kinetic experiments demonstrate that GARFT operates via a random order of substrate binding 67. This means DDATHF can bind to the enzyme equally well regardless of whether the GAR substrate is already docked.

The table below summarizes the quantitative binding parameters, highlighting the drastic affinity enhancement conferred by polyglutamation.

Table 1: Kinetic Parameters of GARFT Substrates and Inhibitors
CompoundFormBinding Affinity ( Kd​ / Ki​ )Michaelis Constant ( Km​ )
DDATHF Monoglutamate2 – 9 nMN/A
DDATHF Hexaglutamate0.1 – 0.3 nMN/A
10-formyl-5,8-dideazafolate MonoglutamateN/A75 nM
10-formyl-5,8-dideazafolate HexaglutamateN/A7.4 nM

Data synthesized from equilibrium dialysis and steady-state kinetic studies on recombinant GARFT 6 [[7]]().

Experimental Methodologies: Validating GARFT Inhibition

To ensure robust, reproducible data, researchers must utilize self-validating assay systems. Below are the definitive protocols for evaluating DDATHF in both cell-free and in vitro cellular environments.

Protocol 1: Recombinant GARFT Steady-State Kinetics Assay

Measuring GARFT kinetics directly is notoriously difficult because natural 10-CHO-THF is highly unstable and prone to rapid oxidative degradation, which confounds spectrophotometric readings.

Step-by-Step Methodology:

  • Enzyme Preparation: Express recombinant GARFT (e.g., rmGARFT) in a baculovirus/insect cell system. Causality: Insect cell expression ensures proper post-translational folding, yielding high-purity protein necessary for precise nanomolar kinetic calculations [[6]]().

  • Substrate Substitution: Utilize 10-formyl-5,8-dideazafolate as the formyl donor instead of natural 10-CHO-THF. Causality: The 5,8-dideaza analog is chemically stable. This guarantees that any observed changes in absorbance strictly reflect enzymatic conversion rather than spontaneous substrate decay [[6]]().

  • Reaction Initiation: In a controlled buffer (HEPES, pH 7.5), combine the purified enzyme, α,β -GAR, and the stable folate substrate. Introduce DDATHF at varying concentrations (0.1 nM to 50 nM).

  • Spectrophotometric Monitoring: Continuously monitor the reaction via absorbance at 295 nm. Causality: The enzymatic transfer of the formyl group alters the conjugated pi-electron system of the 5,8-dideazafolate analog, producing a measurable optical shift that allows for real-time initial rate ( V0​ ) calculations.

  • Self-Validation Control: Run a substrate-blank (no enzyme) to establish a baseline, ensuring zero non-enzymatic degradation is occurring during the measurement window.

Protocol 2: Cellular ATP Depletion and Folic Acid Rescue Assay

Because GARFT is the first folate-dependent enzyme in purine synthesis, its inhibition rapidly starves the cell of purine nucleotides (ATP and GTP) before overt apoptosis occurs 3. Measuring ATP depletion serves as a highly sensitive, high-throughput proxy for intracellular target engagement 8.

Step-by-Step Methodology:

  • Cell Seeding & Pre-treatment: Seed target tumor cells (e.g., CCRF-CEM) in 24-well plates. For the rescue cohort, pre-treat cells with physiological concentrations of folic acid. Causality: Folic acid expands the intracellular folate pool, which feedback-inhibits FPGS, thereby reducing the toxic polyglutamation of DDATHF in normal tissue models 9.

  • Drug Exposure: Expose cells to DDATHF for 24 hours.

  • Cell Lysis: Wash cells with cold PBS and immediately lyse using an ATP-releasing somatic cell reagent. Causality: Rapid chemical lysis halts all metabolic activity instantly, preserving the exact intracellular ATP concentration at the 24-hour mark [[10]]().

  • Bioluminescent Detection: Add luciferase/luciferin reagent and measure luminescence. Causality: Luciferase catalyzes the oxidation of luciferin strictly in the presence of ATP. The emitted light is directly proportional to the intracellular ATP concentration 8.

  • Self-Validation Control: The folic acid rescue cohort validates the system. If ATP levels crash in the DDATHF-only arm but recover in the rescue arm, it definitively proves that the ATP depletion is an on-target effect mediated by folate metabolism, ruling out non-specific chemical cytotoxicity.

Workflow Step1 Cell Culture & Drug Exposure Step2 Cell Lysis & Protein Extraction Step1->Step2 Step3 Substrate Addition (GAR + 10-CHO-DDF) Step2->Step3 Step4 Spectrophotometric Detection (295 nm) Step3->Step4 Step5 Kinetic Analysis (Kd, Ki Determination) Step4->Step5 Rescue Folic Acid Rescue Control Rescue->Step1 Pre-treatment

Workflow for evaluating GARFT activity and DDATHF inhibition kinetics in vitro.

Clinical Translation and Toxicity Management

The clinical development trajectory of DDATHF underscores the critical importance of understanding systemic folate metabolism. In early Phase I trials, DDATHF exhibited severe, cumulative, and dose-limiting myelosuppression—predominantly manifesting as profound thrombocytopenia and mucositis 114.

To widen the therapeutic index, subsequent clinical protocols integrated folic acid supplementation (e.g., 7 days prior to and following a bolus dose, or daily oral administration alongside weekly IV lometrexol) 1211. Pharmacokinetic studies confirmed that folic acid administration did not alter the plasma clearance or systemic pharmacokinetics of lometrexol 11 [[13]](). Instead, it selectively rescued normal, healthy tissues by providing sufficient reduced folates for basal cellular functions, thereby establishing the first clinically acceptable schedule for a GARFT inhibitor and paving the way for multi-targeted antifolates like pemetrexed 1211.

References

  • Lometrexol (DDATHF) | GARFT Inhibitor - MedchemExpress.com. medchemexpress.com. 2

  • Definition of lometrexol - NCI Drug Dictionary - National Cancer Institute. cancer.gov. 1

  • Tight Binding of Folate Substrates and Inhibitors to Recombinant Mouse Glycinamide Ribonucleotide Formyltransferase | Biochemistry - ACS Publications. acs.org. 6

  • Application Notes and Protocols: DDATHF (Lometrexol) in Combination with Folic Acid Supplementation - Benchchem. benchchem.com. 12

  • Tight binding of folate substrates and inhibitors to recombinant mouse glycinamide ribonucleotide formyltransferase - PubMed. nih.gov. 7

  • The effect of inhibiting glycinamide ribonucleotide formyl transferase on the development of neural tube in mice - PMC. nih.gov. 3

  • A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed. nih.gov. 11

  • Cellular folates prevent polyglutamation of 5,10-dideazatetrahydrofolate - A novel mechanism of resistance to folate antimetabolites - ResearchGate. researchgate.net. 9

  • New Antifolates in Clinical Development | CancerNetwork. cancernetwork.com. 4

  • Weekly lometrexol with daily oral folic acid is appropriate for phase II evaluation. researchgate.net. 13

  • Structural features of 5,10-dideaza-5,6,7,8-tetrahydrofolate that determine inhibition of mammalian glycinamide ribonucleotide formyltransferase - PubMed. nih.gov. 5

  • Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro. clinexprheumatol.org. 10

  • Cellular ATP Depletion by LY309887 as a Predictor of Growth Inhibition in Human Tumor Cell Lines1 | Clinical Cancer Research. aacrjournals.org.8

Sources

Foundational

Cellular Uptake Pathways of DDATHF via Folate-Binding Proteins: Mechanisms, Kinetics, and Experimental Validation

Executive Summary The rational design of antifolate therapeutics requires a precise understanding of their cellular entry mechanisms. 5,10-dideazatetrahydrofolate (DDATHF, clinically known as Lometrexol) represents a dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of antifolate therapeutics requires a precise understanding of their cellular entry mechanisms. 5,10-dideazatetrahydrofolate (DDATHF, clinically known as Lometrexol) represents a distinct class of antifolates that specifically targets de novo purine biosynthesis by inhibiting glycinamide ribonucleotide formyltransferase (GARFT)[1]. While classical antifolates like methotrexate (MTX) rely heavily on the ubiquitously expressed Reduced Folate Carrier (RFC) for cellular entry, DDATHF exhibits a unique, high-affinity interaction with membrane-associated Folate-Binding Proteins (FBPs), also known as Folate Receptors (FRα and FRβ)[2][3].

As a Senior Application Scientist, I have structured this technical guide to dissect the receptor-mediated endocytosis of DDATHF. We will explore the kinetic disparities between transport systems, the intracellular activation cascade, and provide field-proven, self-validating experimental protocols to isolate and quantify FBP-mediated uptake in vitro.

Mechanistic Overview of DDATHF Cellular Uptake

The cellular internalization of folates and antifolates is governed by a dual-system architecture: the high-capacity, low-affinity RFC, and the low-capacity, high-affinity FBPs[1][2]. In tumor cell lines overexpressing FRα (such as human ovarian carcinoma and KB cells), FBP-mediated endocytosis becomes a critical determinant of DDATHF cytotoxicity, particularly under physiological (low-folate) conditions[2][4].

The Receptor-Mediated Endocytosis Pathway

FBPs are glycosylphosphatidylinositol (GPI)-anchored glycoproteins localized in lipid rafts on the plasma membrane[5]. The uptake of DDATHF via FBPs follows a highly regulated endocytic cycle:

  • Ligand Binding: DDATHF binds to the extracellular domain of FBP with nanomolar affinity[1].

  • Invagination: The ligand-receptor complex is internalized via membrane invagination, forming an intracellular endosome.

  • Acidification & Release: Proton pumps actively lower the endosomal pH. This acidic environment induces a conformational change in the FBP, drastically reducing its affinity for DDATHF and triggering ligand release[5].

  • Cytosolic Export: The free DDATHF is transported across the endosomal membrane into the cytosol, likely facilitated by the Proton-Coupled Folate Transporter (PCFT), which operates optimally at low pH[5].

  • Receptor Recycling: The unbound FBP is recycled back to the cell surface to participate in subsequent transport cycles[2].

FBP_Endocytosis A Extracellular DDATHF B Binding to GPI-anchored FBP (Cell Membrane) A->B High Affinity (nM range) C Receptor-Mediated Endocytosis B->C D Endosome Acidification (pH Drop) C->D E DDATHF Release from FBP D->E Conformational Change F Export to Cytosol (via PCFT) E->F G FBP Recycling to Membrane E->G Receptor Recovery G->B

FBP-mediated endocytosis pathway for DDATHF cellular uptake.

Receptor Affinity and Transport Kinetics

To understand the causality behind experimental choices in antifolate research, one must analyze the kinetic profiles of the competing transport systems. DDATHF's structural modifications (substituting carbon for nitrogen at the N5 and N10 positions) grant it a unique affinity profile compared to MTX[1].

Table 1: Comparative Binding Affinities and Transport Kinetics

Transporter / ReceptorAffinity for Folic AcidAffinity for DDATHFAffinity for MethotrexatePrimary Mechanism
Folate-Binding Protein (FRα/β) High ( Kd​ ~1 nM)High ( Kd​ ~1-5 nM)Low ( Kd​ >100 nM)Receptor-Mediated Endocytosis
Reduced Folate Carrier (RFC) Low ( Km​ >100 μM)Moderate ( Km​ ~1-5 μM)High ( Km​ ~1-5 μM)Bidirectional Anion Exchange
Proton-Coupled Folate Transporter (PCFT) Moderate ( Km​ ~1 μM at pH 5.5)ModerateModerateProton-Symport (Low pH optimum)

Data synthesized from established transport kinetics[1][2][6].

Strategic Insight: Because RFC has a very low affinity for folic acid but high affinity for MTX and DDATHF, researchers can use excess folic acid to selectively block FBP. If adding 1 μM folic acid drastically reduces DDATHF cytotoxicity, it proves that the drug was entering primarily via the FBP pathway[2].

Intracellular Activation: Polyglutamation and Target Inhibition

Cellular uptake is only the first step; intracellular retention is required for sustained efficacy. Once in the cytosol, DDATHF undergoes extensive metabolism.

  • Polyglutamation: DDATHF is a prime substrate for the enzyme folylpolyglutamate synthetase (FPGS)[1][7]. FPGS catalyzes the sequential addition of glutamate residues to the DDATHF molecule.

  • Intracellular Trapping: The resulting DDATHF-polyglutamates are highly negatively charged and cannot efflux across the plasma membrane, effectively trapping the drug inside the cell[1].

  • Target Inhibition: DDATHF-polyglutamates are approximately 100-fold more potent inhibitors of GARFT than the parent monoglutamate[1]. This potent inhibition halts de novo purine biosynthesis, depleting ATP and GTP pools, and ultimately leading to cell death[1].

Intracellular_Metabolism A Cytosolic DDATHF (Monoglutamate) B Folylpolyglutamate Synthetase (FPGS) A->B Substrate C DDATHF-Polyglutamates (Intracellular Trapping) B->C ATP-dependent Glutamation D Glycinamide Ribonucleotide Formyltransferase (GARFT) C->D 100-fold Higher Inhibitory Affinity E De Novo Purine Biosynthesis Blockade D->E Depletion of ATP & GTP

Intracellular polyglutamation and GARFT inhibition by DDATHF.

Experimental Methodologies (Self-Validating Protocols)

To rigorously study DDATHF uptake, protocols must be designed as self-validating systems. The following methodologies isolate FBP-mediated transport from RFC-mediated transport.

Protocol 1: Validating FBP Dependence Using PI-PLC Enzymatic Stripping

Causality: Because FBPs are anchored to the outer leaflet of the plasma membrane via a GPI anchor, they are uniquely susceptible to enzymatic cleavage by phosphatidylinositol-specific phospholipase C (PI-PLC)[4]. By treating cells with PI-PLC, we selectively strip the FBP from the cell surface without affecting the transmembrane RFC. If DDATHF cytotoxicity is abrogated post-cleavage, it self-validates that the observed effect was strictly FBP-dependent[4].

Step-by-Step Workflow:

  • Cell Culture: Seed FR-overexpressing cells (e.g., IGROV1 or KB cells) in folate-free RPMI 1640 medium supplemented with dialyzed fetal bovine serum to upregulate FBP expression[2][4].

  • Enzymatic Stripping: Wash cells twice with PBS. Incubate the experimental group with 0.5 U/mL PI-PLC in serum-free medium for 1 hour at 37°C[4]. Maintain a control group in serum-free medium without PI-PLC.

  • Drug Exposure: Wash cells to remove cleaved receptors. Expose both groups to varying concentrations of DDATHF (e.g., 1 nM to 1 μM) for 72 hours.

  • Viability Assay: Assess cell viability using a standard clonogenic or MTT assay.

  • Data Interpretation: A significant rightward shift in the IC50 curve for the PI-PLC treated group confirms FBP-mediated uptake[4].

Protocol 2: Quantifying FBP-Mediated Uptake via Radioligand Assay

Causality: Receptor-mediated endocytosis involves surface binding followed by internalization. To accurately quantify internalized DDATHF rather than merely surface-bound ligand, an acidic buffer wash (pH 3.5) is employed[6]. The low pH induces a conformational shift in the FBP, releasing any uninternalized ligand, ensuring the scintillation counts reflect true intracellular uptake[6].

Step-by-Step Workflow:

  • Incubation: Incubate cells with 2 μM [14C]-DDATHF in transport buffer (pH 7.4) at 37°C for specified time intervals (e.g., 5, 15, 30, 60 minutes)[7].

  • Competitive Inhibition (Control): In parallel wells, co-incubate with 1 μM unlabeled folic acid to saturate FBPs, isolating the RFC-mediated background transport[2].

  • Acid Wash: Terminate uptake by rapidly washing cells twice with ice-cold acid buffer (10 mM sodium acetate, 150 mM NaCl, pH 3.5) to strip surface-bound [14C]-DDATHF[6].

  • Neutralization & Lysis: Wash once with cold PBS (pH 7.4), then lyse cells using 0.1 N NaOH.

  • Quantification: Transfer lysates to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Normalize counts to total protein concentration (via BCA assay).

Exp_Workflow A Seed FR-overexpressing Cells (e.g., KB, OVCAR3) B Optional: PI-PLC Treatment (Cleave GPI-anchored FBP) A->B Control vs Stripped C Incubate with [14C]-DDATHF ± Folic Acid Competitor B->C D Acid Wash (pH 3.5) to Remove Surface Ligands C->D Isolate Internalized Fraction E Cell Lysis & Scintillation Counting D->E Quantify Uptake

Experimental workflow for validating FBP-dependent DDATHF uptake.

References

  • The Role of α-Folate Receptor-Mediated Transport in the Antitumor Activity of Antifol
  • Growth-inhibitory effects of 5,10-dideazatetrahydrofolic acid on variant murine L1210 and human CCRF-CEM leukemia cells with different membrane-transport characteristics for (anti)
  • New Antifolates in Clinical Development. cancernetwork.com.
  • Synthesis and Biological Activity of a Novel Series of 6-Substituted Thieno[2,3-d]pyrimidine Antifolate Inhibitors of Purine Biosynthesis with Selectivity for High Affinity Folate Receptors over the Reduced Folate Carrier and Proton-Coupled Folate Transporter for Cellular Entry. acs.org.
  • Determinants of the disparate antitumor activities of (6R)
  • Role of membrane folate-binding protein in the cytotoxicity of 5,10-dideazatetrahydrofolic acid in human ovarian carcinoma cell lines in vitro. nih.gov.
  • Cellular aspects of folate and antifol

Sources

Exploratory

Dissecting the Role of DDATHF (Lometrexol) in Folate Metabolism Disruption: A Technical Guide to GARFTase Inhibition

Prepared by: Senior Application Scientist Target Audience: Researchers, Biochemists, and Drug Development Professionals Folate metabolism is the biochemical engine driving one-carbon transfer reactions, which are fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Biochemists, and Drug Development Professionals

Folate metabolism is the biochemical engine driving one-carbon transfer reactions, which are fundamentally required for de novo purine and thymidylate biosynthesis. Historically, antifolate drug development heavily prioritized dihydrofolate reductase (DHFR) and thymidylate synthase (TS) inhibitors (e.g., methotrexate). However, the clinical limitations and resistance profiles of these drugs necessitated the targeting of alternative nodes within the folate pathway.

Enter DDATHF (Lometrexol) , chemically designated as the 6R-diastereomer of 5,10-dideazatetrahydrofolic acid. As an application scientist specializing in targeted antimetabolites, I have structured this technical whitepaper to dissect the precise mechanism by which DDATHF disrupts purine synthesis, the quantitative pharmacodynamics of its binding, and the self-validating experimental protocols required to evaluate its efficacy in the laboratory.

The Causal Biochemistry: Mechanism of Action

To understand DDATHF, we must first understand its structural causality. Unlike classical antifolates, DDATHF was rationally designed with carbon atoms replacing the nitrogen atoms at the 5- and 10-positions of the tetrahydrofolate ring[1]. This structural modification is critical: it allows DDATHF to retain the molecular geometry required for high-affinity cellular uptake via Folate Receptor alpha (FRα) and the Proton-Coupled Folate Transporter (PCFT)[2], while rendering it chemically incapable of participating in one-carbon transfer reactions[3].

Once internalized, DDATHF acts as an exceptional substrate for folylpolyglutamate synthetase (FPGS)[4]. Polyglutamylation traps the drug intracellularly, drastically increasing its local concentration and its affinity for its primary target: Glycinamide Ribonucleotide Formyltransferase (GARFTase) [5].

GARFTase catalyzes the first folate-dependent step in de novo purine biosynthesis—the transfer of a formyl group from 10-formyl-tetrahydrofolate to glycinamide ribonucleotide (GAR) to form formylglycinamide ribonucleotide (FGAR)[5]. By competitively binding to the active site of GARFTase, DDATHF induces a profound depletion of cellular ATP and GTP pools, arresting cells in the early-to-middle S-phase and triggering apoptosis[4][6].

Pathway Folate Folate / Folic Acid THF Tetrahydrofolate (THF) Folate->THF DHFR FormylTHF 10-Formyl-THF THF->FormylTHF SHMT FGAR FGAR (Formylglycinamide Ribonucleotide) FormylTHF->FGAR 1-Carbon Transfer GAR GAR (Glycinamide Ribonucleotide) GARFTase GARFTase Enzyme GAR->GARFTase Purines De Novo Purine Synthesis (ATP / GTP) FGAR->Purines DDATHF DDATHF (Lometrexol) [Polyglutamylated] DDATHF->GARFTase Competitive Inhibition GARFTase->FGAR

Caption: Mechanistic pathway of DDATHF disrupting de novo purine synthesis via competitive GARFTase inhibition.

Quantitative Pharmacodynamics & Binding Kinetics

When evaluating a targeted inhibitor, raw potency must be contextualized across different biological complexities—from cell-free recombinant enzyme assays to intact cellular environments. The table below synthesizes the inhibitory profile of DDATHF.

Notice the discrepancy between the in vitro enzyme IC50 and the in situ intact cell IC50. This is a classic hallmark of polyglutamylation: the drug is actively concentrated and metabolically activated inside the cell, resulting in an in situ potency that is orders of magnitude higher than its baseline affinity for the isolated enzyme[2].

Table 1: DDATHF Inhibitory Metrics
ParameterValueBiological Model / TargetReference
Ki (Inhibitory Constant) ~120 nMRecombinant murine GARFTaseBindingDB[7]
IC50 (In Vitro Enzyme) 0.78 μMRecombinant human GARFTaseNIH[2]
IC50 (In Situ Enzyme) 14.0 nMKB Cells (Intact cell GARFTase assay)NIH[2]
Growth Inhibition (IC50) 10 - 30 nML1210 and CCRF-CEM leukemia cellsNIH[4]

Experimental Methodologies: Validating GARFTase Inhibition

As an application scientist, I design assays not merely to generate data, but to establish an unbroken chain of causality from molecular binding to phenotypic outcome. The following protocols are engineered as self-validating systems , ensuring that any observed effect is strictly target-specific.

Protocol A: In Vitro Spectrophotometric GARFTase Kinetic Assay

Rationale & Causality: To isolate the direct inhibitory effect of DDATHF on GARFTase, we must eliminate cellular transport variables. We utilize 10-CHODDF (10-formyl-5,8-dideazafolate) instead of the natural substrate (10-formyl-THF). Why? Because the enzymatic conversion of 10-CHODDF to 5,8-dideazafolate yields a distinct, measurable spectral shift at 295 nm, allowing for highly precise real-time kinetic tracking[8].

Step-by-Step Methodology:

  • Protein Preparation: Express and purify an N-terminal His6-tagged formyltransferase domain of human GARFTase via Ni-NTA affinity chromatography[8].

  • Buffer Formulation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT).

  • Substrate Master Mix: Combine α,β-GAR and 10-CHODDF in the assay buffer.

  • Inhibitor Titration: Prepare a 20-point serial dilution of DDATHF (ranging from 1 nM to 10 μM) and dispense into a UV-transparent 96-well microplate.

  • Reaction Initiation: Add 150 µL of 20 nM His-GARFTase to the wells. Shake the plate for 5 seconds to ensure homogeneity[8].

  • Kinetic Readout: Record absorbance at 295 nm at 15-second intervals over 20 minutes using a microplate reader[8].

  • Data Analysis: Subtract the background reference well absorbance. Calculate the initial reaction velocity (V0) for each well, and determine the Ki​ via hyperbolic fitting of initial rates against inhibitor concentrations[8].

Self-Validating Checkpoints:

  • Negative Control (Vmax): Vehicle-only wells establish the uninhibited maximum velocity.

  • Background Control: Wells lacking GARFTase confirm that the 295 nm shift is strictly enzymatic, ruling out spontaneous substrate degradation.

Workflow Step1 1. Purify His-GARFTase (Ni-NTA Chromatography) Step4 4. Initiate Reaction (Add GARFTase, Shake 5s) Step1->Step4 Step2 2. Prepare Substrates (α,β-GAR + 10-CHODDF) Step2->Step4 Step3 3. Add DDATHF (Serial Dilutions) Step3->Step4 Step5 5. Kinetic Readout (Absorbance 295 nm, 20 min) Step4->Step5 Step6 6. Data Analysis (Calculate Ki via Hyperbolic Fit) Step5->Step6

Caption: Workflow for the self-validating in vitro GARFTase spectrophotometric kinetic assay.

Protocol B: Cellular Cytotoxicity & Folate Rescue Assay (MTT)

Rationale & Causality: How do we prove that DDATHF-induced cell death is mechanistically driven by purine starvation rather than off-target chemical toxicity? We perform a "rescue" assay. By supplementing the media with parallel pathway substrates (folinic acid) or downstream products (hypoxanthine), we can bypass the GARFTase blockade[4][6].

Step-by-Step Methodology:

  • Cell Seeding: Seed human ovarian carcinoma cells (e.g., SW626) or leukemia cells (CCRF-CEM) in 96-well plates and incubate overnight.

  • Treatment Axis: Treat the experimental wells with a cytotoxic dose of DDATHF (e.g., 0.5 µM)[6].

  • Rescue Axis: Co-treat specific wells simultaneously with either 0.1 µM folinic acid or 100 µM hypoxanthine[6].

  • Incubation: Incubate for 72 hours at 37°C.

  • Viability Readout: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours to allow viable cells to metabolize MTT into formazan crystals[5]. Solubilize the crystals and read absorbance at 570 nm.

Self-Validating Checkpoints:

  • If DDATHF is acting exclusively on-target, the simultaneous addition of 100 µM hypoxanthine or 0.1 µM folinic acid will completely prevent the inhibition of clonogenic potential, restoring viability to ~100% of the untreated control[6]. If toxicity persists despite rescue, off-target mechanisms are present.

Clinical Translation: The Folic Acid Rescue Strategy

The translation of DDATHF from bench to bedside offers a profound lesson in applied pharmacology. Initial Phase I clinical trials of DDATHF as a single agent were severely hampered by cumulative, dose-limiting toxicities, primarily myelosuppression (thrombocytopenia) and mucositis[5][9].

However, preclinical murine studies revealed a critical vulnerability: these toxicities were drastically exacerbated in subjects with low baseline folate levels[5]. Because normal, healthy tissues rely on a baseline pool of reduced folates to maintain homeostasis, systemic GARFTase inhibition was starving healthy cells of purines.

The Solution: A highly calibrated folic acid supplementation strategy. By administering low-dose oral folic acid (e.g., 7 days prior to and 7 days following a bolus dose of DDATHF), normal tissues are provided with sufficient reduced folates to bypass the toxicity[9]. Crucially, because rapidly proliferating tumor cells have a vastly accelerated demand for de novo purines that cannot be met by exogenous salvage pathways alone, this supplementation preferentially rescues normal tissues without compromising the anti-tumor efficacy of DDATHF[5]. This observation successfully identified a clinically acceptable schedule for GARFTase inhibitors in cancer therapy[9].

References

  • Beardsley, G P et al. "A new folate antimetabolite, 5,10-dideaza-5,6,7,8-tetrahydrofolate is a potent inhibitor of de novo purine synthesis." PubMed / NIH. Available at:[Link]

  • Ray, M S et al. "A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid." PubMed / NIH. Available at:[Link]

  • Marzilli, L A et al. "Mechanism of cytotoxicity of 5,10-dideazatetrahydrofolic acid in human ovarian carcinoma cells in vitro and modulation of the drug activity by folic or folinic acid." PubMed Central / NIH. Available at:[Link]

  • Wang, L et al. "Synthesis and biological activity of a novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors of purine biosynthesis..." PubMed Central / NIH. Available at:[Link]

  • BindingDB. "PrimarySearch_ki: BDBM50003896 ((DDATHF) 5,10-Dideazatetrahydrofolic acid)." BindingDB.org. Available at: [Link]

  • Dann, C E et al. "Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase." Biochemistry - ACS Publications. Available at: [Link]

  • Taylor, E C et al. "THE CHEMISTRY OF DDATHF (5,lO-DIDEAZA-5,6,7,8. TETRAHYDROFOLK ACID) AS ANTITUMOR AGENT." Heterocycles. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and In Vitro Validation of DDATHF Disodium Stock Solutions

Introduction & Mechanistic Rationale DDATHF (Lometrexol), specifically in its disodium salt form, is a highly potent, classical antipurine antifolate. Unlike traditional antifolates (e.g., methotrexate) that primarily ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

DDATHF (Lometrexol), specifically in its disodium salt form, is a highly potent, classical antipurine antifolate. Unlike traditional antifolates (e.g., methotrexate) that primarily target dihydrofolate reductase (DHFR) or thymidylate synthase (TS), DDATHF exhibits exquisite selectivity for glycinamide ribonucleotide formyltransferase (GARFT) [1]. GARFT catalyzes the first folate-dependent step in de novo purine biosynthesis, converting glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR)[2].

By competitively binding to GARFT, DDATHF triggers a rapid and profound depletion of intracellular purine ribonucleotide pools (ATP, GTP, dATP, dGTP)[2]. This purine starvation forces tumor cells into an S-phase cell cycle arrest, ultimately leading to apoptosis regardless of the cell's p53 mutation status[3].

Field-Proven Insight: The choice of the disodium salt over the free acid is a critical experimental parameter. The disodium formulation offers exceptional aqueous solubility, allowing researchers to prepare highly concentrated stock solutions in physiological water rather than DMSO[4]. This eliminates the confounding variable of DMSO-induced cytotoxicity in sensitive in vitro cell culture assays.

Mechanism cluster_cell Intracellular Environment Folate Extracellular Folates DDATHF_Int DDATHF-Polyglutamates Folate->DDATHF_Int Competes DDATHF_Ext DDATHF Disodium DDATHF_Ext->DDATHF_Int Uptake & Polyglutamation GARFT GARFT Enzyme DDATHF_Int->GARFT Inhibits GAR GAR GARFT->GAR FGAR FGAR GAR->FGAR Blocked Purines Purine Nucleotides FGAR->Purines De novo synthesis

Fig 1: Mechanism of GARFT inhibition by DDATHF and the competitive role of extracellular folates.

Physicochemical Properties & Storage Parameters

To ensure reproducibility, the physical constraints of the compound must be strictly managed. DDATHF solutions are inherently unstable over prolonged periods at room temperature or 4°C, necessitating immediate aliquoting and deep-freezing[5].

Table 1: Physicochemical Properties of DDATHF Disodium

ParameterSpecificationCausality / Impact on Assay
Chemical Name Lometrexol disodiumSalt form maximizes physiological compatibility.
CAS Number 120408-07-3Ensures correct isomer and salt acquisition.
Molecular Weight 487.41 g/mol Required for accurate molarity calculations.
Solubility (H₂O) ≥ 100 mg/mL (205.16 mM)Allows completely aqueous stock preparation[4].
Solubility (DMSO) ≥ 100 mg/mL (205.16 mM)Alternative for long-term compound library storage[6].
Storage (Solid) -20°C (3 years), DarkPrevents oxidation of the tetrahydrofolate ring[6].
Storage (Solution) -80°C (1 year), AliquotedMitigates spontaneous degradation in aqueous media[6].

Protocol: Preparation of Aqueous DDATHF Disodium Stocks

This methodology outlines the preparation of a 10 mM aqueous stock solution, optimized for downstream in vitro dilution.

Workflow Weigh 1. Equilibrate & Weigh Solvent 2. Add Sterile Cell-Culture H2O Weigh->Solvent Mix 3. Vortex Gently Solvent->Mix Filter 4. Filter Sterilize (0.22 µm PTFE) Mix->Filter Store 5. Aliquot & Store (-80°C, Dark) Filter->Store

Fig 2: Step-by-step workflow for the preparation and storage of DDATHF disodium stock solutions.

Step-by-Step Methodology
  • Equilibration: Remove the DDATHF disodium powder vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: The powder is hygroscopic; opening it while cold introduces condensation, which rapidly degrades the compound and alters the effective mass.

  • Weighing: Accurately weigh 4.87 mg of DDATHF disodium into a sterile, light-protected (amber) microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of sterile, cell-culture grade, endotoxin-free H₂O to achieve a 10 mM stock solution.

  • Mixing: Vortex gently for 10–15 seconds until the solution is completely clear. Note: Because of the disodium salt, sonication is rarely required for aqueous solutions, though it may be necessary if using DMSO[6].

  • Sterilization: Pass the solution through a 0.22 µm PTFE or PES syringe filter inside a biosafety cabinet.

  • Aliquoting: Dispense into 20 µL to 50 µL single-use aliquots in sterile amber vials.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer immediately to -80°C. Never subject the stock to repeated freeze-thaw cycles.

In Vitro Application & Protocol Self-Validation

The biological efficacy of DDATHF is heavily dictated by the cell culture media. DDATHF must be converted intracellularly into polyglutamates by the enzyme folylpolyglutamate synthetase (FPGS) to be retained in the cell and fully inhibit GARFT[7].

Critical Parameter: High concentrations of folic acid in standard media (e.g., RPMI 1640 or DMEM) will outcompete DDATHF for cellular uptake and block its polyglutamation[7]. Therefore, assays must be conducted in folate-free media supplemented with dialyzed Fetal Bovine Serum (dFBS) .

The Hypoxanthine Rescue Assay (Self-Validating System)

To ensure that your protocol is scientifically sound and that the DDATHF stock has not degraded into non-specific toxic byproducts, every experiment must include a self-validating rescue arm. Because DDATHF specifically targets de novo purine synthesis, providing cells with an exogenous purine source (hypoxanthine) via the salvage pathway should completely abrogate the drug's cytotoxicity[3].

Table 2: Experimental Design for Mechanistic Validation

Experimental ConditionMedia FormulationAdditiveExpected Cellular Phenotype
Vehicle Control Folate-Free + 10% dFBSNoneNormal exponential proliferation
Standard Media Control Standard RPMI + 10% FBSDDATHF (1 µM)Weak/No inhibition (Folate competition)[7]
Active Treatment Folate-Free + 10% dFBSDDATHF (1 µM)S-phase arrest, profound cytotoxicity[3]
Validation (Rescue) Folate-Free + 10% dFBSDDATHF (1 µM) + Hypoxanthine (100 µM)Complete rescue of proliferation[3]
Cell Treatment Workflow
  • Cell Seeding: Seed target cells (e.g., L1210 murine leukemia cells) in Folate-Free RPMI 1640 supplemented with 10% dialyzed FBS. Allow 24 hours for adherence and metabolic acclimation.

  • Treatment Preparation: Thaw a single 10 mM DDATHF disodium aliquot immediately before use. Dilute serially in pre-warmed, folate-free media to achieve a working concentration (typically 1 to 30 µM)[4].

  • Rescue Arm Preparation: For the validation control wells, pre-spike the media with 100 µM hypoxanthine prior to adding DDATHF[3].

  • Incubation: Expose cells to the drug for 2 to 24 hours. Causality: DDATHF induces rapid depletion of purines; cell cycle arrest can be observed via flow cytometry as early as 8 hours post-exposure[4].

  • Analysis: Assess viability via standard metabolic assays (e.g., MTT/CellTiter-Glo) or analyze cell cycle dynamics via Propidium Iodide (PI) staining. If the hypoxanthine arm does not show >95% rescue compared to the active treatment arm, discard the DDATHF stock and prepare a fresh batch.

References

  • Cellular folates prevent polyglutamation of 5,10-dideazatetrahydrofolate - A novel mechanism of resistance to folate antimetabolites. Journal of Biological Chemistry (1998). Available at:[Link]

  • The effect of inhibiting glycinamide ribonucleotide formyl transferase on the development of neural tube in mice. PMC / NIH (2016). Available at:[Link]

  • Antifolates Targeting Purine Synthesis Allow Entry of Tumor Cells into S Phase Regardless of p53 Function. Cancer Research / AACR Journals (2002). Available at:[Link]

Sources

Application

Application Note: Optimizing In Vivo Dosing Schedules of DDATHF (Lometrexol) in Solid Tumor Models

Executive Summary & The "Folate Paradox" 5,10-dideazatetrahydrofolate (DDATHF, clinically known as Lometrexol) is a potent, targeted antimetabolite designed to inhibit glycinamide ribonucleotide formyltransferase (GARFT)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The "Folate Paradox"

5,10-dideazatetrahydrofolate (DDATHF, clinically known as Lometrexol) is a potent, targeted antimetabolite designed to inhibit glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine biosynthesis pathway[1]. By blocking GARFT, DDATHF triggers a rapid and profound depletion of intracellular ATP and GTP pools, effectively halting solid tumor proliferation[2].

However, translating DDATHF dosing from murine models to clinical success is notoriously difficult due to the "Folate Paradox." Standard laboratory murine diets contain supraphysiological levels of folic acid, which artificially expands the intracellular reduced folate pool. This excess folate competitively diminishes DDATHF's target engagement, masking the drug's severe systemic toxicity[3]. When humans (who have naturally lower, tightly regulated folate levels) were dosed based on these early murine models, they experienced unexpected, severe cumulative toxicity[3].

To achieve translational relevance, researchers must utilize a self-validating protocol that tightly controls dietary folate while utilizing precise Folic Acid (FA) rescue to open a therapeutic window.

Mechanism Diet Standard Murine Diet (High Folate) Masked Masked Toxicity & Reduced Efficacy Diet->Masked Excess Folate LFD Low Folate Diet (LFD) (<0.2 mg/kg Folate) FA_Supp Folic Acid Rescue (6 mg/kg/day) LFD->FA_Supp Controlled Rescue Tox Severe Systemic Toxicity (LD50: 0.1-0.3 mg/kg) LFD->Tox Unrescued FA_Supp->Tox Prevents Efficacy Tumor Growth Inhibition FA_Supp->Efficacy Maintains Window DDATHF DDATHF (Lometrexol) GARFT Inhibitor GARFT GARFT Enzyme (De Novo Purine Synthesis) DDATHF->GARFT Inhibits Purines ATP & GTP Depletion GARFT->Purines Causes Purines->Tox In normal cells Purines->Efficacy In tumor cells

Figure 1: Mechanistic causality of dietary folate status on DDATHF toxicity and antitumor efficacy.

Quantitative Pharmacological Parameters

The causality between dietary folate and DDATHF toxicity is absolute. In mice acclimated to a Low Folate Diet (LFD), the lethality of DDATHF increases by 3,000-fold, dropping the LD50 to a mere 0.1–0.3 mg/kg[4]. At this state, the therapeutic index collapses; the dose required to kill the tumor will kill the host[3].

To restore the therapeutic index, exogenous FA must be administered orally. The dose of FA is critical: moderate supplementation protects normal gastrointestinal and bone marrow tissues without rescuing the tumor, whereas excessive supplementation completely abrogates the drug's efficacy[5].

Table 1: Impact of Folate Status on DDATHF In Vivo Efficacy and Toxicity
Dietary Folate StatusFolic Acid (FA) RescueDDATHF DoseTumor ModelPharmacological Outcome
Standard Diet (High)None50 mg/kg (Single i.p.)Colon 38High efficacy, but completely masks the clinical toxicity profile[2].
Low Folate Diet (LFD)None0.1 – 0.3 mg/kgC3H MammaryLethal toxicity (LD50); collapsed therapeutic index[4].
Low Folate Diet (LFD)6 mg/kg/day (Oral)Titrated (e.g., 3-10 mg/kg)C3H MammaryComplete tumor suppression with protected normal tissue[5].
Low Folate Diet (LFD)2,000 mg/kg/day (Oral)TitratedC3H MammaryComplete loss of antitumor activity (over-rescue)[5].

Self-Validating Experimental Protocols

To ensure robust, reproducible data, the following protocols integrate physiological acclimation with built-in pharmacodynamic validation steps.

Protocol A: Dietary Acclimation and Tumor Establishment

Causality Note: A 14-day acclimation period is mandatory to deplete the murine hepatic folate stores, ensuring the baseline physiology mirrors human folate kinetics.

  • Animal Housing: House 6-8 week old female mice (e.g., C3H or C57BL/6) in standard pathogen-free conditions.

  • Dietary Transition (Day -14): Replace standard chow with a defined Low Folate Diet (LFD) containing <0.2 mg/kg folic acid. Maintain this diet strictly for the duration of the study.

  • Tumor Inoculation (Day 0): Harvest solid tumor cells (e.g., C3H mammary adenocarcinoma or Colon 38) in the exponential growth phase. Inject 5x10⁶ cells subcutaneously into the right flank in a 100 µL suspension of serum-free media/Matrigel (1:1).

  • Randomization: Monitor tumor growth bi-weekly using digital calipers. Once tumors reach a mean volume of 100–150 mm³, randomize mice into treatment cohorts to ensure equal tumor burden distribution.

Protocol B: Folic Acid Rescue and DDATHF Dosing

Causality Note: FA must be administered daily via the oral route to mimic clinical dietary intake, while DDATHF is administered systemically (i.p. or i.v.). Weekly DDATHF administration combined with daily FA yields the optimal dose intensity[6].

  • FA Preparation & Dosing: Dissolve Folic Acid in sterile water. Administer 6 mg/kg/day via oral gavage[5]. Begin FA supplementation 7 days prior to the first DDATHF dose and continue daily throughout the study[6].

  • DDATHF Formulation: Reconstitute DDATHF in sterile 0.9% saline immediately prior to use to prevent degradation.

  • DDATHF Administration: Administer DDATHF via intraperitoneal (i.p.) injection on a weekly schedule. For a fully rescued LFD model, begin dose titration at 3 mg/kg, scaling up based on tolerability.

Protocol C: Toxicity Monitoring and Pharmacodynamic Validation

Causality Note: Gross anatomical measurements (tumor volume) are lagging indicators. A self-validating protocol requires immediate confirmation of target engagement at the enzymatic level.

  • Systemic Toxicity Monitoring: Weigh mice daily. A weight loss of >15% from baseline indicates severe gastrointestinal toxicity or myelosuppression, requiring immediate dose reduction or euthanasia.

  • Target Engagement Validation (Self-Validation Step):

    • 4 to 12 hours following the first DDATHF dose, euthanize a subset of mice (n=3 per group).

    • Rapidly excise the tumor and snap-freeze in liquid nitrogen.

    • Extract metabolites and perform HPLC analysis to quantify intracellular ATP and GTP pools.

    • Validation Criteria: A successful DDATHF/FA ratio will show a 2- to 3-fold elevation of 5-phosphoribosyl-1-pyrophosphate (PRPP) and a prolonged depletion of ATP/GTP in the tumor tissue, confirming active GARFT inhibition[2].

In Vivo Workflow Visualization

Workflow Acclimation 1. Acclimation Low Folate Diet (Day -14 to End) Inoculation 2. Inoculation Tumor Cells s.c. (Day 0) Acclimation->Inoculation Randomization 3. Randomization Vol 100-150 mm³ (Day 7-10) Inoculation->Randomization Supplementation 4. FA Rescue 6 mg/kg/day p.o. (Daily) Randomization->Supplementation Dosing 5. DDATHF Dosing Weekly i.p. (Titrated Dose) Supplementation->Dosing Monitoring 6. Validation ATP/GTP Pools & Tumor Volume Dosing->Monitoring

Figure 2: Self-validating in vivo workflow for DDATHF dosing in solid tumor murine models.

References

  • Augmentation of the therapeutic activity of lometrexol -(6-R)5,10-dideazatetrahydrofolate- by oral folic acid. PubMed (nih.gov).[3]

  • Weekly lometrexol with daily oral folic acid is appropriate for phase II evaluation. ResearchGate.[6]

  • A new folate antimetabolite, 5,10-dideaza-5,6,7,8-tetrahydrofolate is a potent inhibitor of de novo purine synthesis. PubMed (nih.gov).[1]

  • Enhancement of antineoplastic activity of 5-fluorouracil in mice bearing colon 38 tumor by (6R)5,10-dideazatetrahydrofolic acid. PubMed (nih.gov).[2]

  • The role of dietary folate in modulation of folate receptor expression, folylpolyglutamate synthetase activity and the efficacy and toxicity of lometrexol. PubMed (nih.gov).[4]

  • Effect of Folate on the Efficacy and Toxicity of Cancer Chemotherapy. DTIC.[5]

Sources

Method

Application Note: In Vitro Measurement of GARFT Enzyme Inhibition Using DDATHF (Lometrexol)

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Application: High-throughput screening, lead optimization, and mechanistic enzymology of antifolates. Introduction & Mechanistic Overview Gl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Application: High-throughput screening, lead optimization, and mechanistic enzymology of antifolates.

Introduction & Mechanistic Overview

Glycinamide ribonucleotide formyltransferase (GARFT; EC 2.1.2.2) is a critical folate-dependent enzyme in the de novo purine biosynthesis pathway. It catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate (10-CHO-THF) to α,β -glycinamide ribonucleotide (GAR), producing formylglycinamide ribonucleotide (fGAR) and tetrahydrofolate (THF)[1]. Because purine synthesis is heavily upregulated in rapidly dividing tumor cells, GARFT is a highly validated oncological target.

DDATHF (Lometrexol) is a potent, classical antifolate that acts as a tight-binding, competitive inhibitor of GARFT[1][2]. Unlike traditional antifolates (e.g., methotrexate) that target dihydrofolate reductase (DHFR), DDATHF specifically starves cells of purines, leading to ATP/GTP depletion and subsequent S-phase arrest[2][3].

To measure GARFT inhibition in vitro, the natural cofactor (10-CHO-THF) is replaced with a stable analog, 10-formyl-5,8-dideazafolate (10-CHO-DDF) . The deformylation of 10-CHO-DDF by GARFT results in a distinct spectral shift, allowing the reaction to be continuously monitored by measuring the decrease in absorbance at 295 nm[1][4][5].

Pathway GAR GAR (Substrate) GARFT GARFT Enzyme (Active) GAR->GARFT Cofactor 10-CHO-DDF (Cofactor Analog) Cofactor->GARFT fGAR fGAR (Product) GARFT->fGAR DDF DDF (Measured at 295 nm) GARFT->DDF DDATHF DDATHF (Lometrexol) (Inhibitor) DDATHF->GARFT Competitive Inhibition

GARFT-mediated formyl transfer pathway and competitive inhibition by DDATHF.

Experimental Design & Causality

Designing a robust in vitro assay for DDATHF requires strict attention to reaction kinetics and thermodynamics.

  • Substrate Selection (Causality): Natural 10-CHO-THF is highly susceptible to spontaneous oxidation and hydrolysis, leading to erratic assay baselines. 10-CHO-DDF is utilized because it is chemically stable and its conversion to 5,8-dideazafolate (DDF) yields a reliable molar extinction coefficient ( Δϵ295​=18.9 mM−1cm−1 )[4].

  • Continuous Kinetic Read vs. Endpoint: DDATHF is a "tight-binding" inhibitor with a Ki​ in the low nanomolar range (2–9 nM)[1]. Endpoint assays are insufficient because they cannot accurately capture the initial velocity ( V0​ ) before substrate depletion or product inhibition occurs. Continuous spectrophotometric monitoring at 15-second intervals ensures precise derivation of V0​ [6].

  • Self-Validating System: The assay must include a "No Enzyme" blank to account for any spontaneous background hydrolysis of 10-CHO-DDF, and a "No Inhibitor" control to establish the uninhibited maximum velocity ( Vmax​ ). These internal controls validate the integrity of the reagents on a plate-by-plate basis.

Quantitative Data & Expected Parameters

When validating the assay, your kinetic parameters should align with the established literature values for recombinant GARFT. Deviations often indicate degraded 10-CHO-DDF or inactive enzyme.

ParameterLigand / SubstrateTypical ValueClinical / Mechanistic Relevance
Km​ 10-CHO-DDF~75 nMIndicates high affinity for the folate analog[1].
Km​ α,β -GAR~10 - 20 μ MRequires micromolar concentrations to achieve saturation[5].
Ki​ DDATHF (Lometrexol)2 - 9 nMTight-binding competitive inhibition[1].
IC50​ DDATHF (Lometrexol)10 - 50 nMVaries slightly based on enzyme concentration and assay buffer[5][7].

Step-by-Step Protocol

Materials and Reagents
  • Enzyme: Purified recombinant human or mouse GARFT (formyltransferase domain)[5][8].

  • Substrates: α,β -Glycinamide ribonucleotide (GAR) and 10-formyl-5,8-dideazafolate (10-CHO-DDF).

  • Inhibitor: DDATHF (Lometrexol) reconstituted in 100% DMSO.

  • Assay Buffer: 75 mM HEPES (pH 7.5) containing 50 μ g/mL Bovine Serum Albumin (BSA) to prevent enzyme adsorption to the microplate[1][5].

  • Consumables: 96-well UV-transparent microplates (e.g., Costar)[8].

Assay Workflow

Workflow Step1 1. Reagent Preparation Prepare Buffer, GAR (30 μM), 10-CHO-DDF (5.4 μM) Step2 2. Pre-incubation Add DDATHF (varying conc.) & incubate at 37°C Step1->Step2 Step3 3. Reaction Initiation Add 20 nM GARFT Enzyme to initiate transfer Step2->Step3 Step4 4. Kinetic Measurement Read Absorbance at 295 nm every 15s for 20 min Step3->Step4 Step5 5. Data Analysis Subtract blank, calculate V0, derive IC50 / Ki Step4->Step5

Step-by-step in vitro workflow for measuring GARFT inhibition kinetics.

Detailed Methodology

Step 1: Reagent and Plate Preparation

  • Prepare the Assay Buffer (75 mM HEPES, pH 7.5, 50 μ g/mL BSA). Equilibrate to 37°C.

  • Prepare a 2X Substrate Master Mix in Assay Buffer containing 60 μ M α,β -GAR and 10.8 μ M 10-CHO-DDF.

  • Prepare a 10-point serial dilution of DDATHF in DMSO. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

Step 2: Pre-Incubation

  • In a UV-transparent 96-well plate, add 75 μ L of the 2X Substrate Master Mix to each well.

  • Add 1.5 μ L of the DDATHF serial dilutions (or DMSO for the positive control) to the respective wells.

  • Pre-incubate the plate at 37°C for 5 minutes[6][8].

Step 3: Reaction Initiation

  • Prepare a 2X Enzyme Solution containing 40 nM GARFT in Assay Buffer.

  • Initiate the reaction by rapidly adding 75 μ L of the 2X Enzyme Solution to all wells using a multichannel pipette (Final assay volume = 150 μ L; Final enzyme concentration = 20 nM; Final GAR = 30 μ M; Final 10-CHO-DDF = 5.4 μ M)[6][8].

  • Self-Validation Control: For the "No Enzyme" blank wells, add 75 μ L of Assay Buffer instead of the Enzyme Solution.

  • Shake the plate orbitally for 5 seconds to ensure homogeneous mixing[6].

Step 4: Kinetic Measurement

  • Immediately transfer the plate to a temperature-controlled microplate reader (e.g., Synergy H1) pre-heated to 37°C.

  • Monitor the decrease in absorbance at 295 nm ( A295​ ) at 15-second intervals for 20 minutes[6].

Step 5: Data Analysis

  • Baseline Correction: Subtract the A295​ value of the "No Enzyme" blank from the corresponding time points of the sample wells to correct for background noise and spontaneous cofactor degradation[6].

  • Initial Velocity ( V0​ ): Plot the corrected A295​ versus time. Extract the slope (change in absorbance per minute, ΔA/min ) from the linear portion of the curve (typically the first 3–5 minutes).

  • Conversion to Specific Activity: Use the Beer-Lambert law and the extinction coefficient ( Δϵ295​=18.9 mM−1cm−1 ) to convert ΔA/min to μ moles of DDF formed per minute[4].

  • IC50​ Determination: Plot the fractional activity ( Vinhibited​/Vuninhibited​ ) against the log concentration of DDATHF. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50​ .

  • Ki​ Calculation: Because DDATHF is a tight-binding inhibitor, standard Michaelis-Menten kinetics may underestimate its potency. Use the Morrison equation for tight-binding competitive inhibition to calculate the true Ki​ [1].

Troubleshooting & Optimization

  • Non-Linear Initial Rates: If the absorbance curve flattens too quickly (< 2 minutes), the enzyme concentration is too high, leading to rapid substrate depletion. Reduce the GARFT concentration to 2–5 nM.

  • High Background Absorbance: 10-CHO-DDF is light-sensitive. If baseline A295​ is unusually low before enzyme addition, the cofactor may have degraded. Always prepare 10-CHO-DDF fresh and protect it from light.

  • Inner Filter Effect: Ensure the total absorbance of the well at 295 nm does not exceed 1.5 OD units. If it does, the detector response may become non-linear. Reduce the path length (assay volume) or the starting concentration of 10-CHO-DDF.

References

  • Source: Biochemistry (ACS Publications)
  • The Pivotal Role of 10-Formyltetrahydrofolate in Purine and Nucleotide Synthesis: A Technical Guide Source: Benchchem URL
  • Synthesis and Biological Activity of a Novel Series of 6-Substituted Thieno[2,3-d]pyrimidine Antifolate Inhibitors of Purine Biosynthesis...
  • Source: Biochemistry (ACS Publications)
  • Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase (PMC Version)
  • PT681584E - CONTAINED HETEROCYCLIC DERIVATIVES OF GLUTAMIC ACID AS ANTIPROLIFERATIVE AGENTS Source: Google Patents URL
  • Source: Clinical Cancer Research (AACR Journals)
  • lometrexol Source: Liv Hospital URL

Sources

Application

Application Note: Optimization of Folinic Acid Rescue Protocols Following DDATHF (Lometrexol) Treatment

Executive Summary Lometrexol (5,10-dideazatetrahydrofolic acid, DDATHF) is a potent, classical antipurine antifolate. Unlike traditional antifolates such as methotrexate, which primarily target dihydrofolate reductase (D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lometrexol (5,10-dideazatetrahydrofolic acid, DDATHF) is a potent, classical antipurine antifolate. Unlike traditional antifolates such as methotrexate, which primarily target dihydrofolate reductase (DHFR), DDATHF specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT)[1]. GARFT is the first folate-dependent enzyme in the de novo purine biosynthesis pathway, and its inhibition leads to rapid depletion of intracellular ATP and GTP pools, causing S-phase arrest and apoptosis[1][2].

While highly effective in preclinical models, the clinical application of DDATHF was historically limited by delayed, cumulative myelotoxicity[3]. To widen the therapeutic window, folinic acid (leucovorin) rescue protocols were developed. This application note provides a comprehensive, self-validating methodology for executing DDATHF treatment with folinic acid rescue in both in vitro and in vivo settings, detailing the mechanistic causality behind timing, dosage, and critical experimental controls.

Mechanistic Rationale & Expert Insights

To design a robust rescue protocol, one must understand the dual-mechanism by which folinic acid (5-formyltetrahydrofolate) antagonizes DDATHF toxicity:

  • Metabolic Bypass : DDATHF starves the cell of purines by blocking GARFT[2]. Folinic acid is a reduced folate that does not require DHFR for activation. It is rapidly converted to 10-formyltetrahydrofolate, the essential cofactor for GARFT, thereby directly replenishing the reduced folate pool and bypassing the metabolic block[1][4].

  • Competitive Inhibition of Activation : DDATHF enters the cell via the Reduced Folate Carrier (RFC) and must be polyglutamated by folylpolyglutamate synthetase (FPGS) to achieve its full inhibitory potency—polyglutamated DDATHF is up to 100-fold more potent[1]. Folinic acid actively competes with DDATHF for both RFC-mediated uptake and FPGS-catalyzed polyglutamation, effectively reducing the intracellular accumulation of the active DDATHF-polyglutamate species[4][5].

The Importance of Timing: In vitro data demonstrates that simultaneous administration of folinic acid completely rescues cells from DDATHF cytotoxicity[6]. However, delaying folinic acid rescue by 24 hours results in a severely blunted rescue effect, as cells undergo irreversible commitment to purine-starvation-induced apoptosis[6].

Mechanism DDATHF DDATHF (Lometrexol) GARFT GAR Transformylase (GARFT) DDATHF->GARFT Inhibits GAR GAR GAR->GARFT FGAR FGAR GARFT->FGAR Purines De Novo Purines (IMP, ATP, GTP) FGAR->Purines Folinic Folinic Acid (Leucovorin) Folinic->GARFT Provides Cofactor (10-formyl-THF) FPGS FPGS & RFC Competition Folinic->FPGS Competes FPGS->DDATHF Reduces Activation

Fig 1: DDATHF inhibition of GARFT and dual-mechanism rescue by folinic acid.

Quantitative Data Interpretation

The following tables summarize the expected quantitative outcomes of DDATHF treatment and the modulatory effects of folinic acid and control agents.

Table 1: In Vitro Cytotoxicity and Rescue Profiles (Expected Outcomes in SW626 Cells)

Treatment Condition Rescue Agent & Timing Hypoxanthine Presence Expected Cell Viability (%) Mechanistic Outcome
DDATHF (0.5 µM) None None < 10% Complete purine starvation
DDATHF (0.5 µM) Folinic Acid (0.1 µM), Simultaneous None > 90% Complete rescue via competitive bypass
DDATHF (0.5 µM) Folinic Acid (0.1 µM), Delayed 24h None 30 - 40% Partial rescue; cells committed to apoptosis

| DDATHF (0.5 µM) | None | Simultaneous (100 µM) | > 95% | Complete rescue via purine salvage pathway |

Note: Hypoxanthine utilizes the purine salvage pathway, completely bypassing the GARFT block. Its inclusion is a critical self-validating control to prove toxicity is exclusively purine-dependent[6].

Table 2: In Vivo Phase I-Derived Rescue Dosing Matrix

Parameter DDATHF Administration Standard Folinic Acid Rescue Delayed Folinic Acid Rescue
Dose 3.0 - 6.0 mg/m² 15 mg (oral, 4x/day) 15 mg (oral, 4x/day)
Schedule Day 1 (Single IV) Days 3 to 5 Days 7 to 9
Rationale Primary GARFT inhibition Mitigate early systemic toxicity Maximize tumor exposure before marrow rescue

| Outcome | Anti-tumor efficacy | Reduced myelotoxicity | MTD reached with manageable anemia |

(Data adapted from[3])

Experimental Protocols

Protocol A: In Vitro Viability and Rescue Assay

Critical Expert Note: Standard cell culture media (e.g., RPMI 1640, DMEM) contain supraphysiological levels of folic acid (1–4 mg/L), which will competitively mask the efficacy of DDATHF. You MUST use folate-free media supplemented with dialyzed Fetal Bovine Serum (dFBS).

Materials:

  • Folate-free RPMI 1640 medium.

  • 10% Dialyzed FBS (dFBS).

  • SW626 human ovarian carcinoma cells (highly sensitive to DDATHF)[6].

  • DDATHF (Lometrexol), Folinic Acid (Leucovorin calcium), and Hypoxanthine.

Step-by-Step Methodology:

  • Cell Seeding: Seed SW626 cells at 5,000 cells/well in a 96-well plate using folate-free RPMI + 10% dFBS. Incubate overnight at 37°C in 5% CO₂.

  • Drug Preparation: Prepare a 10 mM stock of DDATHF in DMSO. Perform serial dilutions in folate-free media to achieve final well concentrations ranging from 0.01 µM to 100 µM.

  • Treatment & Self-Validating Controls:

    • Experimental Wells: Add DDATHF dilutions.

    • Simultaneous Rescue Wells: Add DDATHF + 0.1 µM Folinic Acid[6].

    • Delayed Rescue Wells: Add DDATHF. After 24 hours, add 0.1 µM Folinic Acid[6].

    • Mechanistic Control Wells: Add DDATHF + 100 µM Hypoxanthine[6].

    • Vehicle Control: DMSO equivalent to the highest drug concentration.

  • Incubation: Incubate plates for 72 hours post-initial treatment.

  • Viability Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Data Analysis: Normalize absorbance to vehicle controls. Plot dose-response curves to calculate the IC50 shift between unrescued and rescued conditions.

Workflow S1 Step 1: Cell Seeding (SW626 cells, Folate-Free Media) S2 Step 2: DDATHF Treatment (0.01 - 100 µM) S1->S2 S3 Step 3: Folinic Acid Rescue (Simultaneous vs 24h Delayed) S2->S3 S4 Step 4: Incubation (72 hours at 37°C) S3->S4 S5 Step 5: Viability Assay (MTT / CellTiter-Glo) S4->S5 S6 Step 6: Data Analysis (Calculate IC50 Shifts) S5->S6

Fig 2: In vitro experimental workflow for DDATHF and folinic acid rescue assays.

Protocol B: In Vivo Toxicity Modulation (Mouse Xenograft)

Translational Note: In vivo, immediate rescue protects the tumor as well as the host. To achieve a therapeutic index, a delayed rescue schedule (mimicking Phase I clinical trial logic) is utilized to allow DDATHF to exert its anti-tumor effect before rescuing the host's bone marrow[3].

Step-by-Step Methodology:

  • Tumor Implantation: Implant SW626 tumor fragments subcutaneously into the flanks of athymic nude mice. Allow tumors to reach 100-200 mm³ before randomization.

  • DDATHF Administration (Day 1): Administer DDATHF via intravenous (IV) tail vein injection at the determined MTD equivalent (e.g., scaled from 6.0 mg/m² clinical dose)[3].

  • Delayed Folinic Acid Rescue (Days 3-5 or 7-9):

    • To prevent delayed myelotoxicity while preserving anti-tumor efficacy, administer folinic acid (15 mg/kg equivalent) via oral gavage or intraperitoneal (IP) injection[3].

    • Schedule A (Early Rescue): Administer folinic acid on Days 3, 4, and 5.

    • Schedule B (Late Rescue): Administer folinic acid on Days 7, 8, and 9[3].

  • Monitoring: Monitor tumor volume via caliper measurements twice weekly. Assess systemic toxicity by tracking total body weight and performing complete blood counts (CBC) to monitor for macrocytic anemia and thrombocytopenia[3].

Sources

Method

Application Note: DDATHF (Lometrexol) Administration Techniques for Murine Xenograft Models

Introduction and Mechanistic Rationale 5,10-dideazatetrahydrofolic acid (DDATHF, clinically known as Lometrexol) is a highly potent antineoplastic antifolate[1]. Unlike classical antifolates such as methotrexate, which p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

5,10-dideazatetrahydrofolic acid (DDATHF, clinically known as Lometrexol) is a highly potent antineoplastic antifolate[1]. Unlike classical antifolates such as methotrexate, which primarily target dihydrofolate reductase (DHFR), DDATHF exerts its cytotoxic effect by selectively inhibiting glycinamide ribonucleotide formyltransferase (GARFT)[1]. GARFT is the first folate-dependent enzyme in the de novo purine biosynthesis pathway[1].

The Causality of Efficacy: The true pharmacological power of DDATHF relies on intracellular metabolic trapping. Upon entering the tumor cell, DDATHF acts as a substrate for folylpolyglutamate synthetase (FPGS)[2]. The addition of glutamate residues generates DDATHF-polyglutamates, which bind to GARFT with up to 100-fold greater affinity ( Ki​<100 nM ) than the parent monoglutamate[3]. This polyglutamation traps the drug intracellularly, ensuring sustained inhibition of purine synthesis, rapid depletion of ATP and GTP pools, and subsequent S-phase cell cycle arrest and apoptosis[4].

Pathway DDATHF DDATHF (Lometrexol) FPGS FPGS Enzyme (Polyglutamation) DDATHF->FPGS Cellular Uptake Poly DDATHF-Polyglutamates FPGS->Poly Activation GARFT GARFT (Purine Synthesis) Poly->GARFT Inhibition (Ki < 100nM) Apoptosis Tumor Cell Apoptosis GARFT->Apoptosis ATP/GTP Depletion

Intracellular activation of DDATHF and targeted inhibition of GARFT leading to apoptosis.

Experimental Design: Critical Variables in Xenograft Models

Designing an in vivo efficacy study for DDATHF requires strict control over host metabolism and formulation chemistry. Standard murine diets contain supraphysiological levels of folic acid, which competitively inhibit both the cellular uptake of DDATHF and its subsequent polyglutamation by FPGS[2]. Modulating dietary folate is a critical experimental choice to prevent the masking of DDATHF's antineoplastic activity[5].

Quantitative Parameters for DDATHF In Vivo Studies
ParameterOptimal Range / ValueCausality & Mechanistic Rationale
Dose 15 – 25 mg/kgBalances effective GARFT inhibition with host toxicity limits. Doses in this range significantly extend survival in models like HCT116[6].
Route Intraperitoneal (i.p.)Facilitates rapid systemic absorption into the peritoneal cavity, circumventing immediate first-pass hepatic metabolism[7].
Vehicle Composition <10% DMSO in Corn OilDMSO ensures the solubility of the hydrophobic DDATHF hydrate powder, while corn oil acts as a well-tolerated depot[7].
Tumor Vol. at Randomization 100 – 150 mm³Ensures the xenograft has established a functional vascular network, allowing adequate drug penetration into the tumor microenvironment[8].
Dietary Folate Folate-deficient dietPrevents supraphysiological folate in standard rodent chow from outcompeting DDATHF for FPGS-mediated polyglutamation[2][5].

Step-by-Step Methodologies

Protocol A: Preparation of DDATHF Formulation

Because DDATHF (Lometrexol hydrate) is sensitive to precipitation in aqueous environments, a two-step lipid-based formulation is recommended to ensure bioavailability and prevent vehicle toxicity[7].

  • Master Stock Preparation : In a sterile laminar flow hood, weigh the required amount of DDATHF powder. Dissolve completely in sterile Dimethyl sulfoxide (DMSO) to create a highly concentrated master stock.

  • Working Solution Dilution : Calculate the required volume of the DMSO master stock based on a target dosing volume of 10 mL/kg per mouse.

  • Lipid Suspension : Add the calculated DMSO stock to sterile corn oil. The final concentration of DMSO must not exceed 10% v/v [7].

  • Homogenization : Vortex the mixture vigorously for 60 seconds until a homogenous solution is achieved.

Validation Checkpoint: Hold the microcentrifuge tube against a light source. The solution must remain optically clear. Any turbidity or particulate matter indicates drug precipitation, which will lead to inconsistent dosing and potential fatal embolisms. If turbid, discard and reformulate.

Protocol B: Xenograft Implantation and Dosing Schedule

This protocol outlines the establishment of a subcutaneous tumor model (e.g., using HCT116 or IGROV1 cells) and the administration of DDATHF[5][8].

  • Dietary Acclimation : Place 6-8 week-old immunocompromised mice (e.g., athymic nude or SCID) on a folate-deficient diet 7 days prior to tumor implantation to normalize systemic folate pools[5].

  • Implantation : Harvest tumor cells in the exponential growth phase. Inject 5×106 cells suspended in 100-200 µL of sterile PBS (or Matrigel mixture) subcutaneously into the right flank using a 27-gauge needle[7].

  • Monitoring & Randomization : Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula: V=0.5×length×width2 . Once the mean tumor volume reaches 100–150 mm³, randomize the mice into Vehicle Control and DDATHF treatment groups (n=8-10 per group)[8].

  • Administration : Administer DDATHF (15–25 mg/kg) via i.p. injection according to the predetermined schedule (e.g., daily or every other day depending on the specific tumor growth kinetics)[6].

  • Efficacy & Toxicity Endpoints : Continue bi-weekly caliper measurements and body weight tracking.

Validation Checkpoint: Mouse body weight serves as a direct proxy for systemic antifolate toxicity. A sudden weight drop of >15% between measurements indicates acute toxicity rather than tumor cachexia[7]. If observed, dosing must be suspended immediately, and folinic acid rescue should be considered. Euthanize animals when tumor volume exceeds 1,000 mm³[6].

Workflow Diet 1. Folate-Adjusted Diet (7-Day Acclimation) Implant 2. Subcutaneous Implantation (5x10^6 Tumor Cells) Diet->Implant Random 3. Randomization (Tumor Vol: 100-150 mm³) Implant->Random Dose 4. DDATHF Administration (15-25 mg/kg i.p.) Random->Dose Monitor 5. Bi-weekly Monitoring (Tumor Vol & Body Weight) Dose->Monitor Endpoint 6. Euthanasia & Necropsy (Tumor Vol > 1000 mm³) Monitor->Endpoint

Step-by-step workflow for DDATHF administration in murine subcutaneous xenograft models.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DDATHF (Lometrexol) Solubility in Aqueous Buffers

Welcome to the technical support guide for 5,10-Dideazatetrahydrofolic acid (DDATHF), also known as Lometrexol. As a potent antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), DDATHF is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5,10-Dideazatetrahydrofolic acid (DDATHF), also known as Lometrexol. As a potent antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), DDATHF is a critical tool in cancer research and drug development.[1][2][3] However, its complex physicochemical properties, particularly its limited solubility and stability in aqueous buffers, present a common challenge for researchers.

This guide provides in-depth, field-proven insights and validated protocols to help you overcome these challenges, ensuring the accuracy and reproducibility of your experiments. We will move from the fundamental principles governing solubility to practical, step-by-step troubleshooting.

Section 1: Understanding the "Why": Core Principles of DDATHF Solubility

A foundational understanding of DDATHF's chemical nature is crucial for troubleshooting. Its solubility is not a simple matter of "soluble" or "insoluble" but is governed by a dynamic interplay of several factors.

The Critical Role of pH and Ionization

DDATHF is a polyprotic acid, meaning it has multiple ionizable functional groups. Its solubility in aqueous solutions is critically dependent on the pH of the buffer, which dictates the charge state of these groups.

  • At Acidic to Neutral pH: The carboxylic acid moieties on the glutamate tail are protonated, reducing the molecule's overall negative charge and significantly decreasing its affinity for polar water molecules. This leads to poor solubility.

  • At Alkaline pH: As the pH increases, the carboxylic acid groups deprotonate, acquiring a negative charge. This increased polarity enhances the molecule's interaction with water, thereby increasing its solubility.

The disodium salt of Lometrexol is often used to improve initial aqueous solubility, but the solution's final pH remains the dominant factor for maintaining that solubility.[4]

cluster_0 DDATHF Ionization States vs. pH Low_pH Low pH (e.g., < 6.0) Carboxyls Protonated (COOH) Low_Sol Poor Aqueous Solubility Low_pH->Low_Sol Neutral_pH Neutral pH (e.g., ~7.4) Partially Ionized (COO- / COOH) Mod_Sol Limited Aqueous Solubility Neutral_pH->Mod_Sol High_pH Alkaline pH (e.g., > 8.0) Fully Ionized (COO-) High_Sol Higher Aqueous Solubility High_pH->High_Sol

Caption: Relationship between buffer pH and the ionization state and resulting aqueous solubility of DDATHF.

Solution Stability: A Ticking Clock

Beyond initial dissolution, maintaining DDATHF in solution is paramount. Lometrexol is known to be unstable in aqueous solutions, with degradation influenced by several factors.[5]

  • Oxidation: Similar to other folate analogs like pemetrexed, the pteridine ring system of DDATHF is susceptible to oxidative degradation.[5] The presence of dissolved oxygen in buffers can accelerate this process.

  • Hydrolysis: The glutamate moiety can be cleaved from the parent molecule via hydrolysis.[5]

  • Light Sensitivity: Exposure to light, especially UV, can induce photodegradation.[5]

These degradation pathways not only reduce the effective concentration of the active compound but can also result in byproducts that may precipitate or interfere with your assay. Therefore, it is highly recommended to prepare aqueous DDATHF solutions fresh for each experiment.[5]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with DDATHF in a practical question-and-answer format.

Q1: My DDATHF powder won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What's wrong?

This is the most common issue and stems from the low intrinsic solubility of DDATHF's non-ionized form. Direct dissolution in neutral aqueous buffers is often unsuccessful.

  • Causality: At pH 7.4, a significant portion of the DDATHF molecules are not fully ionized, leading to poor interaction with water and a tendency to form aggregates.

  • Solution: The standard and highly recommended procedure is to first prepare a concentrated stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO), where DDATHF is highly soluble.[6][7] This stock can then be serially diluted into your aqueous buffer for the final working concentration. See Protocol 1 for details.

Q2: I successfully dissolved my DDATHF, but it precipitated after dilution into my cell culture medium. Why?

This is a classic case of exceeding the kinetic solubility limit upon solvent shifting.

  • Causality: When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of DDATHF can momentarily exceed its solubility limit in the mixed solvent system before the molecules have time to disperse. This creates nucleation sites, leading to aggregation and precipitation.[8]

  • Solution:

    • Pre-warm the aqueous buffer/medium to 37°C. This can slightly increase the solubility limit.

    • Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or swirling.[9] This prevents localized high concentrations and facilitates rapid dispersion.

    • Keep the final DMSO concentration low (typically ≤0.5%) and consistent across all experimental conditions, including vehicle controls.

Q3: My DDATHF solution has a visible color change or has become cloudy. Is it degraded?

Yes, this is a strong indicator of chemical degradation or precipitation.

  • Causality: A visible change in the solution's appearance suggests significant chemical degradation, precipitation of the compound, or the formation of insoluble degradants.[5]

  • Solution: Discard the solution immediately. [5] Do not use it for experiments, as the effective concentration is unknown and the byproducts could be toxic or confounding. Prepare a fresh solution, paying close attention to the factors in the stability section (light, oxygen, fresh buffer).

Q4: Can I gently heat or sonicate my solution to improve solubility?

This can be attempted with caution, as it involves a trade-off between solubility and stability.

  • Causality: Gentle warming (e.g., to 37°C) can increase the rate of dissolution and the solubility limit.[5] Sonication can break up small aggregates, aiding dissolution.[6]

  • Recommendation: Gentle warming to 37°C for a short period (5-10 minutes) is acceptable.[5] However, be aware that prolonged heating can accelerate degradation.[5][10] Avoid high temperatures. Use this technique as a last resort and always prepare the solution fresh immediately before use.

Q5: My experimental results (e.g., IC50 values) are inconsistent. Could this be related to my DDATHF solution?

Absolutely. Inconsistent results are often traced back to the degradation of DDATHF in solution.[5]

  • Causality: If a stock solution is stored improperly, subjected to multiple freeze-thaw cycles, or if working solutions are not prepared fresh, the actual concentration of active DDATHF will decrease over time. This leads to a loss of potency and high variability in experimental outcomes.

  • Solution:

    • Strictly adhere to storage protocols. Aliquot DMSO stock solutions into single-use volumes and store them at -80°C for long-term stability (up to 6 months).[5][11]

    • Avoid repeated freeze-thaw cycles.

    • Always prepare fresh working dilutions in your aqueous buffer immediately before adding them to your experiment.[5]

Start Start: DDATHF Solubility Issue Q1 Is powder dissolved directly in buffer? Start->Q1 A1_Yes Prepare DMSO stock first (See Protocol 1) Q1->A1_Yes Yes A1_No DMSO stock used Q1->A1_No No Q2 Precipitation after diluting stock? A1_No->Q2 A2_Yes Add stock dropwise to pre-warmed buffer while mixing. Keep DMSO % low. Q2->A2_Yes Yes A2_No Solution is clear Q2->A2_No No Q3 Inconsistent results or visible degradation? A2_No->Q3 A3_Yes Prepare fresh solutions. Aliquot stock & store at -80°C. Protect from light. Q3->A3_Yes Yes A3_No Problem Solved Q3->A3_No No

Caption: A decision tree for troubleshooting common DDATHF solubility and stability issues.

Section 3: Data Presentation & Key Protocols

Data Summary Tables

Table 1: DDATHF (Lometrexol) Solubility Profile

Solvent Reported Solubility Remarks Reference(s)
Dimethyl Sulfoxide (DMSO) ≥ 20 mg/mL Recommended for preparing concentrated stock solutions. [6][7]
Dimethylformamide (DMF) ~5 mg/mL Alternative organic solvent, but DMSO is preferred. [7]
DMSO:PBS (pH 7.2) (1:1) ~0.5 mg/mL Illustrates limited solubility even with a co-solvent. [7]

| Aqueous Buffers (e.g., PBS) | Poor / Very Low | Direct dissolution is not recommended. |[7] |

Table 2: Key Factors Influencing DDATHF Stability in Aqueous Solutions | Factor | Impact on Stability | Recommended Practice | Reference(s) | | :--- | :--- | :--- | :--- | | Time in Solution | High | Decreases over time. | Prepare fresh working solutions for each experiment. |[5] | | pH | Moderate | Most stable around neutral pH. | Control the pH of the experimental medium. |[5][12] | | Light | Moderate | Can cause photodegradation. | Protect solutions using amber vials or aluminum foil. |[5] | | Dissolved Oxygen | Moderate | Can cause oxidative degradation. | Use high-purity, recently prepared buffers. |[5] | | Temperature | Moderate | Higher temperatures accelerate degradation. | Avoid excessive heating. Store stocks at -80°C. |[5][10] | | Freeze-Thaw Cycles | High | Can lead to degradation and aggregation. | Aliquot stock solutions into single-use volumes. |[5][11] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM DDATHF Stock Solution in DMSO

This protocol describes the standard method for preparing a highly concentrated and stable stock solution.

Materials:

  • DDATHF (Lometrexol) powder (confirm free acid vs. salt form from supplier)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber, or foil-wrapped microcentrifuge tubes

Procedure:

  • Calculate Required Mass: Determine the mass of DDATHF needed. The molecular weight of Lometrexol (free acid) is approximately 443.45 g/mol .

    • Example Calculation for 1 mL of 10 mM stock: Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 443.45 g/mol = 0.00443 g = 4.43 mg

  • Weighing: Accurately weigh the calculated amount of DDATHF powder and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if needed.[6]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber tubes. Store immediately at -80°C for up to 6 months.[5]

Protocol 2: Preparation of a DDATHF Working Solution in Aqueous Buffer

This protocol details the critical dilution step from the DMSO stock into your final experimental buffer (e.g., cell culture medium).

Materials:

  • 10 mM DDATHF stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Determine Final Concentration: Decide on the final working concentration of DDATHF required for your experiment (e.g., 10 µM).

  • Calculate Dilution: Calculate the volume of stock solution needed.

    • Example Calculation for 10 mL of 10 µM working solution: V1 = (C2 * V2) / C1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dispense Buffer: Add the final volume of pre-warmed aqueous buffer (e.g., 10 mL) to a sterile tube.

  • Critical Dilution Step: While gently vortexing or swirling the tube of aqueous buffer, add the calculated volume of DMSO stock solution (10 µL) drop-by-drop .

  • Final Mix: Continue to mix gently for another 10-15 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution in your experiment without delay to prevent degradation or precipitation.

By following these guidelines and protocols, researchers can confidently prepare DDATHF solutions, minimizing variability and ensuring the integrity of their experimental data.

References

  • Beardsley, G. P., et al. (1989). Biological and biochemical properties of new anticancer folate antagonists. Seminars in Oncology, 16(4 Suppl 6), 1-11. Retrieved from [Link]

  • Paz-Ares, L., et al. (1995). Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue. Journal of Clinical Oncology, 13(11), 2867-2875. Retrieved from [Link]

  • Calvert, A. H., et al. (1994). A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid. Annals of Oncology, 5(8), 711-717. Retrieved from [Link]

  • Inxight Drugs. (n.d.). LOMETREXOL. Inxight Drugs. Retrieved from [Link]

  • Verlinde, P., et al. (2003). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Journal of Agricultural and Food Chemistry, 51(12), 3623-3628. Retrieved from [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203. Retrieved from [Link]

  • Zhang, Z., et al. (2005). Design, synthesis, and biological evaluation of 10-methanesulfonyl-DDACTHF, 10-methanesulfonyl-5-DACTHF, and 10-methylthio-DDACTHF as potent inhibitors of GAR Tfase and the de novo purine biosynthetic pathway. Bioorganic & Medicinal Chemistry, 13(10), 3427-3441. Retrieved from [Link]

  • International Consortium for Innovation and Quality in Pharmaceutical Development. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. Retrieved from [Link]

  • Roberts, C. J. (2014). Mechanisms of precipitate formation during the purification of an Fc-fusion protein. Biotechnology and Bioengineering, 111(11), 2183-2191. Retrieved from [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2607. Retrieved from [Link]

  • Schellinger, A. P., & Carr, P. W. (2004). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. LCGC North America, 22(6), 544-548. Retrieved from [Link]

  • Nguyen, M. T. (2019). Effect of pH on temperature stability of folates. ResearchGate. Retrieved from [Link]

  • Nie, H., et al. (2022). Aggregation of Lactoferrin Caused by Droplet Atomization Process via a Two-Fluid Nozzle: The Detrimental Effect of Air-Water Interfaces. Molecular Pharmaceutics, 19(8), 2879-2891. Retrieved from [Link]

  • Yilmaz, A., et al. (2022). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. Pharmaceutics, 14(3), 666. Retrieved from [Link]

  • Sakariassen, K. S., et al. (1986). DDAVP enhances platelet adherence and platelet aggregate growth on human artery subendothelium. Blood, 67(5), 1448-1454. Retrieved from [Link]

  • Thuy, N. M. (2016). Study on folate stability during thermal processing. Can Tho University Journal of Science, 4, 87-94. Retrieved from [Link]

  • Dressman, J. B., & Vertzoni, M. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 24(3), 42-47. Retrieved from [Link]

  • Li, Y., et al. (2026). Aggregation of Platelets and Human EGFR Mutant Lung Adenocarcinoma Cells Under Flow Is Governed by Shear Accumulation. Microcirculation, 33(1), e70047. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Retrieved from [Link]

  • van der Walle, C. F., & Lu, W. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20160107. Retrieved from [Link]

  • Schipper, L. J., et al. (2022). Protocol for ex vivo culture of patient-derived tumor fragments. STAR Protocols, 3(4), 101734. Retrieved from [Link]

Sources

Optimization

🔬 Technical Support Center: DDATHF (Lometrexol) In Vivo Applications

Welcome to the DDATHF Application Support Portal. This resource is engineered for researchers, scientists, and drug development professionals encountering dose-limiting toxicities with Glycinamide Ribonucleotide Formyltr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DDATHF Application Support Portal. This resource is engineered for researchers, scientists, and drug development professionals encountering dose-limiting toxicities with Glycinamide Ribonucleotide Formyltransferase (GARFT) inhibitors in murine models.

❓ Troubleshooting FAQs: Resolving Delayed Myelotoxicity

Q1: My mice exhibit severe lethality 1 to 2 weeks after the final DDATHF dose, long after the drug should have cleared from circulation. What causes this delayed toxicity? A1: The delayed onset of severe myelosuppression and mucositis is a hallmark of DDATHF (Lometrexol)[1]. While lometrexol effectively inhibits GARFT to halt de novo purine synthesis[2], it is also an excellent substrate for the intracellular enzyme Folylpolyglutamate Synthetase (FPGS)[3]. FPGS adds multiple glutamate residues to the drug, trapping it inside the cell. Because lometrexol is extensively polyglutamylated, it clears from tissues extremely slowly[4]. This prolonged intracellular retention in the bone marrow and liver causes a delayed, cumulative toxic effect that manifests days or weeks after administration[3],[4].

Q2: How does the baseline diet of the mice affect this outcome? I am using standard facility chow. A2: Standard commercial rodent chows have highly variable folate concentrations, which leads to irreproducible pharmacokinetic profiles. If mice are on a low-folate diet (LFD) or a standard diet with insufficient bioavailable folate, the murine system compensates by upregulating Folate Receptors (FR) and FPGS activity to scavenge trace folates[3]. Consequently, when DDATHF is administered, the hyperactive FPGS rapidly converts the drug into long-chain polyglutamates (hepta- and octa-glutamates), leading to massive liver accumulation and a 3000-fold increase in lethality (LD50 drops to 0.1–0.3 mg/kg)[3].

Q3: If I supplement with folic acid to rescue the mice, won't that also rescue the tumor and compromise anti-tumor efficacy? A3: Counterintuitively, no. Folic acid supplementation dramatically reduces lometrexol toxicity while maintaining or even improving anti-tumor activity[5]. Normal tissues (like bone marrow) rely heavily on circulating reduced folates and are highly sensitive to folate depletion. Tumors, however, often have defective regulatory feedback or rely on alternative salvage pathways. By supplementing with folic acid (e.g., 0.003% w/v in drinking water), you normalize FR and FPGS expression in healthy tissues, preventing the toxic hyper-polyglutamation of DDATHF, thereby vastly expanding the therapeutic window[5],[3],[2].

⚙️ Pathway & Mechanism Visualizations

Pathway PRPP PRPP GAR GAR (Glycinamide Ribonucleotide) PRPP->GAR FGAR FGAR (Formylglycinamide Ribonucleotide) GAR->FGAR Formylation Purines De Novo Purines (DNA/RNA Synthesis) FGAR->Purines Multiple Steps GARFT GARFT Enzyme GARFT->GAR Catalyzes DDATHF DDATHF (Lometrexol) DDATHF->GARFT Inhibits Folate 10-formyl-THF Folate->GARFT Cofactor

Fig 1: DDATHF inhibits GARFT, blocking de novo purine biosynthesis and DNA/RNA replication.

ToxicityMechanism cluster_low Low Dietary Folate / Deficiency cluster_supp Folic Acid Supplementation Protocol LowFolate Folate Deficiency UpReg Upregulation of FR & FPGS LowFolate->UpReg PolyGlu Hyper-Polyglutamation of DDATHF UpReg->PolyGlu Tox Severe Delayed Myelotoxicity PolyGlu->Tox Supp Folic Acid Added NormReg Normalization of FR & FPGS Supp->NormReg Clearance Normal DDATHF Clearance NormReg->Clearance Safe Reduced Toxicity & Maintained Efficacy Clearance->Safe

Fig 2: Mechanism of DDATHF delayed myelotoxicity modulation via dietary folic acid supplementation.

📈 Quantitative Pharmacodynamic Profiling

To assist in experimental design, the following table summarizes the causal relationship between dietary folate status, molecular markers, and DDATHF toxicity in murine models based on established pharmacokinetic data[5],[3].

Dietary Folate StatusFR & FPGS ExpressionDDATHF PolyglutamationTissue AccumulationEstimated LD50 (Mice)Anti-Tumor Efficacy
Low Folate Diet (LFD) Highly UpregulatedHigh (Hepta/Octa-glutamates)Prolonged (Liver/Marrow)0.1 - 0.3 mg/kgHigh, but lethal
Standard Diet (SD) Variable / BaselineModerateModerate~1.0 - 5.0 mg/kgVariable
Folic Acid Supplemented NormalizedLow / NormalRapid Clearance> 100 mg/kgMaintained / Improved

🧪 Validated Experimental Protocol: Folic Acid Rescue Workflow

To ensure reproducibility, this protocol is designed as a self-validating system . Do not skip the validation checkpoints, as they establish the causality between your dietary interventions and the observed toxicity.

Phase 1: Dietary Standardization and Pre-Conditioning

Causality: Controlling baseline folate prevents erratic FPGS expression, standardizing the rate of DDATHF polyglutamation.

  • Dietary Transition: Transfer all mice to a chemically defined, folate-free or controlled-folate diet 14 days prior to tumor implantation.

  • Validation Checkpoint (System Baseline): Draw peripheral blood from a subset of mice and measure serum homocysteine and methylmalonic acid (MMA). Elevated homocysteine with normal MMA confirms functional folate deficiency without B12 deficiency[1].

Phase 2: Folic Acid Supplementation

Causality: Pre-loading folic acid normalizes FR and FPGS in healthy tissues before the introduction of the cytotoxic agent. 3. Initiate Rescue: Seven days prior to DDATHF administration, begin folic acid supplementation in the treatment cohorts. 4. Dosing: Administer 0.003% (weight/volume) folic acid in the drinking water[5]. This translates to an adult human equivalent dose of ~30 mg/day, which is proven to dramatically reduce toxicity[5]. 5. Validation Checkpoint (Intake Tracking): Weigh the water bottles daily to confirm expected volumetric intake (~3-5 mL/mouse/day). Reduced water consumption will lead to inadequate rescue and subsequent myelotoxicity.

Phase 3: DDATHF Administration
  • Drug Delivery: Administer DDATHF intraperitoneally. With adequate folic acid supplementation, doses can often be escalated safely (e.g., 10 mg/kg to 40 mg/kg) once daily for 5 consecutive days[5],[2].

Phase 4: Monitoring and Predictive Validation

Causality: Because toxicity is delayed, early hematological markers must be used to predict late-stage lethality. 7. Weight Monitoring: Record body weight daily. A sustained weight loss of >15% indicates that the folic acid rescue dose is insufficient for the administered DDATHF dose. 8. Validation Checkpoint (Predictive Hematology): Perform Complete Blood Counts (CBC) on Day 7 post-treatment. A severe drop in reticulocytes on Day 7 is a direct predictor of fatal neutropenia and thrombocytopenia by Day 14. If reticulocytes crash, halt the experiment and increase the folic acid pre-loading duration or concentration for subsequent cohorts.

📚 References

  • US5217974A - Method for treating gar-transformylase tumors in mammals and reducing mammalian toxicity Source: Google Patents URL:

  • The role of dietary folate in modulation of folate receptor expression, folylpolyglutamate synthetase activity and the efficacy and toxicity of lometrexol Source: PubMed (NIH) URL:[Link]

  • Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

  • DNA Damaging Drugs Source: PMC (NIH) URL:[Link]

Sources

Troubleshooting

preventing DDATHF degradation during long-term laboratory storage

Technical Support Center: Preventing DDATHF (Lometrexol) Degradation During Long-Term Laboratory Storage Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers st...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing DDATHF (Lometrexol) Degradation During Long-Term Laboratory Storage

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro and in vivo behavior of 5,10-dideazatetrahydrofolic acid (DDATHF, commonly known as Lometrexol). DDATHF is a classical antipurine antifolate that competitively inhibits glycinamide ribonucleotide formyltransferase (GARFT), halting de novo purine biosynthesis and inducing S-phase cell cycle arrest[1].

However, like many reduced folates, DDATHF is notoriously unstable in solution. Its degradation leads to irreproducible IC50 values, loss of target engagement, and confounding off-target toxicity. This guide is designed to provide you with field-proven, self-validating protocols to ensure the structural integrity of your DDATHF stocks from the moment of reconstitution to the final assay.

Visualizing the Mechanism of Action

To understand why DDATHF integrity is critical, we must look at its target. If the tetrahydropteridine ring oxidizes, the molecule loses its structural mimicry of 10-formyl-tetrahydrofolate, failing to bind GARFT effectively.

G GAR GAR FGAR FGAR GAR->FGAR 10-formyl-THF Purines De Novo Purines (DNA/RNA) FGAR->Purines GARFT GARFT Enzyme GARFT->GAR Catalyzes DDATHF DDATHF (Lometrexol) DDATHF->GARFT Inhibits

Caption: DDATHF inhibits GARFT, blocking the conversion of GAR to FGAR in purine synthesis.

Part 1: Frequently Asked Questions (FAQs) on DDATHF Stability

Q1: Why does my DDATHF stock lose potency after a few weeks in the fridge? A1: DDATHF is highly susceptible to three primary modes of degradation: oxidation, hydrolysis, and photolysis[2]. The tetrahydropteridine ring is an electron-rich system that rapidly oxidizes in the presence of dissolved oxygen, especially in aqueous buffers. Furthermore, acidic conditions (pH < 6) can accelerate the cleavage of the glutamate moiety[2]. Storing aqueous working solutions at 4°C allows these thermodynamically favorable degradation reactions to proceed unchecked.

Q2: What are the specific degradation pathways I should be worried about? A2: I have summarized the primary degradation vectors and their kinetic triggers in the table below. Understanding these is the first step in designing a self-validating storage system.

Table 1: Quantitative and Qualitative Vectors of DDATHF Degradation

Degradation PathwayPrimary TriggerKinetic AcceleratorPrevention Strategy
Oxidation Dissolved O₂ in solventTrace metals, alkaline pHPurge solvents with Argon/N₂; use chelators (EDTA) if in aqueous buffer.
Hydrolysis Aqueous environmentsExtreme pH (< 6.0 or > 8.0), HeatStore as solid powder or in anhydrous DMSO; avoid repeated freeze-thaw cycles.
Photodegradation UV/Visible light exposureExtended benchtop exposureUse amber vials; perform reconstitutions under low-light conditions.
Thermal Degradation Room temperature storageTimeStore lyophilized powder at -20°C (up to 3 years) or -80°C for solutions (max 6 months)[3].

Q3: Can I store DDATHF in aqueous media for in vivo dosing? A3: It is highly discouraged to store DDATHF in aqueous buffers for more than 24 hours[4]. For in vivo studies, dissolve the required amount of the DMSO stock into your aqueous vehicle (e.g., PBS or saline) immediately before administration. If precipitation occurs, gentle warming to 37°C can be used, but prolonged heating will accelerate degradation[2]. Always prepare in vivo formulations fresh daily.

Part 2: Troubleshooting & Self-Validating Protocols

Issue: Irreproducible Cell Viability Assays (Variable IC50) Causality: If your IC50 values are drifting higher over time, your DDATHF stock is degrading. The oxidized byproducts do not inhibit GARFT effectively. To solve this, you must control the reconstitution environment and validate the solution before use.

Protocol 1: Step-by-Step Anhydrous Reconstitution and Storage

This protocol is designed as a self-validating system. By incorporating an inert gas purge and strict temperature controls, you eliminate the variables of oxygen and thermal stress.

  • Preparation of Solvent: Obtain high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Purge the DMSO with a gentle stream of Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen[4].

  • Equilibration: Allow the lyophilized DDATHF powder vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric condensation, which initiates hydrolysis.

  • Reconstitution: Under low-light conditions, add the purged anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 20 mg/mL)[4]. Gently pipette to mix; do not vortex vigorously , as this can introduce micro-bubbles of air.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10-50 µL) using amber microcentrifuge vials. Causality: Single-use aliquots prevent the oxidative and thermal stress of repeated freeze-thaw cycles[2].

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer. Under these conditions, the stock is stable for up to 6 months[2].

G Step1 1. Equilibrate Powder to RT (Prevents Condensation) Step2 2. Dissolve in Anhydrous DMSO (Argon-Purged) Step1->Step2 Step3 3. Aliquot into Amber Vials (Protects from UV/Light) Step2->Step3 Step4 4. Flash Freeze & Store at -80°C (Halts Thermal Degradation) Step3->Step4 Step5 5. HPLC/Electrochemical Validation (Confirms Integrity) Step4->Step5

Caption: Self-validating workflow for the preparation and cryogenic storage of DDATHF stock solutions.

Issue: Quantifying DDATHF Degradation in Existing Stocks Causality: You cannot trust a biological phenotype if you cannot prove the chemical integrity of the input. Standard UV-Vis is often insufficient to distinguish DDATHF from its oxidized byproducts. You must use High-Performance Liquid Chromatography (HPLC).

Protocol 2: Analytical Validation of DDATHF Integrity
  • Sample Preparation: Thaw a single-use aliquot of DDATHF stock and dilute it to a working concentration (e.g., 100 ng/mL) using 50 mM sodium acetate buffer (pH 4.0) containing 8% acetonitrile[5].

  • Column Equilibration: Use a phenyl reversed-phase HPLC column. Equilibrate with the mobile phase (8% acetonitrile in 50 mM sodium acetate, pH 4.0) at a flow rate of 1.0 mL/min[5].

  • Electrochemical Detection Setup: Set the electrochemical detector to an appropriate oxidative potential (typically around +0.8V to +1.0V vs. Ag/AgCl, optimized per your specific detector).

  • Injection and Analysis: Inject 20 µL of the sample. Monitor the chromatogram for the primary DDATHF peak.

  • Validation Check: Compare the Area Under the Curve (AUC) of your stored sample against a freshly prepared standard curve (10 to 200 ng/mL)[5]. A reduction in AUC of >5% or the appearance of secondary peaks indicates significant degradation, and the stock should be discarded.

References

  • Muindi, J. R. F., et al. "Specific and sensitive high-performance liquid chromatographic method with fluorescence detection for measurement of lometrexol." ElectronicsAndBooks / Journal of Chromatography. [Link]

  • PubMed. "Simple and sensitive method for the quantitative analysis of lometrexol in plasma using high-performance liquid chromatography with electrochemical detection." National Institutes of Health.[Link]

  • MDPI. "Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities." Molecules. [Link]

Sources

Optimization

Technical Support Center: Optimizing DDATHF (Lometrexol) Assays in L1210 Cells

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter artificially high IC50 values or irreproducible data when evaluating 5,10-dideazatetrahydrofolic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter artificially high IC50 values or irreproducible data when evaluating 5,10-dideazatetrahydrofolic acid (DDATHF) in murine L1210 leukemia cells.

This guide is designed to move beyond basic steps and explain the causality behind each experimental choice. By understanding the metabolic pathways DDATHF targets, you can build a self-validating assay that guarantees robust, artifact-free data.

Mechanistic Foundation: The "Why" Behind the Workflow

DDATHF (Lometrexol) is a potent antifolate, but unlike classical agents (e.g., methotrexate) that target dihydrofolate reductase (DHFR), DDATHF specifically targets de novo purine biosynthesis [1].

To exert its cytotoxic effect, DDATHF must enter the L1210 cell via the reduced folate carrier (RFC) or membrane-associated folate-binding proteins (mFBP) [2]. Once intracellular, it is rapidly polyglutamated by folylpolyglutamate synthetase (FPGS) [3]. This polyglutamation traps the drug inside the cell and dramatically increases its binding affinity for glycinamide ribonucleotide formyltransferase (GARFT) [4]. The resulting GARFT blockade causes a profound depletion of intracellular ATP and GTP pools, forcing the L1210 cells into S-phase cell cycle arrest [5].

G DDATHF_int DDATHF (Intracellular) FPGS Folylpolyglutamate Synthetase (FPGS) DDATHF_int->FPGS DDATHF_PG DDATHF-Polyglutamate (Active Form) FPGS->DDATHF_PG GARFT GARFT Enzyme DDATHF_PG->GARFT Competitive Inhibition GARFT->Purines Pathway Blockade

Fig 1. Mechanistic pathway of DDATHF-mediated GARFT inhibition and purine depletion in L1210 cells.

Standardized & Self-Validating Experimental Protocol

To ensure your growth inhibition assay is strictly measuring de novo purine starvation, you must eliminate exogenous purines from the environment. The following protocol includes a built-in self-validation step.

Step-by-Step Methodology: L1210 Growth Inhibition Assay
  • Media Preparation (Critical Step): Prepare RPMI-1640 media supplemented with 10% Dialyzed Fetal Bovine Serum (dFBS).

    • Causality: Standard FBS contains high levels of exogenous hypoxanthine. If present, L1210 cells will utilize the purine salvage pathway, completely bypassing the GARFT blockade and rendering DDATHF artificially inactive [1].

  • Cell Seeding: Harvest L1210 cells in the logarithmic growth phase. Wash cells twice in PBS to remove residual standard serum. Seed at a density of 1×104 cells/well in a 96-well plate.

  • Drug Preparation: Prepare a 10 mM stock of DDATHF disodium salt in sterile PBS or dilute NaOH [4]. Perform serial dilutions in dialyzed media to achieve final well concentrations ranging from 0.1 nM to 1000 nM.

  • Self-Validation Setup (The "Rescue" Plate): Prepare a duplicate 96-well plate identical to the first, but supplement the media with 100 μM hypoxanthine .

    • Causality: This acts as your mechanistic control. True GARFT inhibition will be 100% reversed by hypoxanthine. If cells still die in this rescue plate, your DDATHF stock is toxic via an off-target mechanism or assay artifact [1].

  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Quantify cell proliferation using a DNA-binding fluorescent dye (e.g., CyQUANT) or a direct hemocytometer count. (See FAQ regarding ATP assays).

Quantitative Reference Data

Compare your empirical results against these validated benchmarks to ensure assay integrity.

ParameterExpected Range / ConditionMechanistic Rationale
L1210 IC50 (Growth Inhibition) 10 - 30 nMPotent GARFT blockade rapidly depletes intracellular purine pools [1].
Cell Cycle Arrest Phase S-PhaseDNA synthesis halts due to an absolute lack of dATP and dGTP [4].
Reversal Agent (Complete) Hypoxanthine (100 μM)Bypasses the de novo pathway via the purine salvage pathway [1].
Reversal Agent (Ineffective) Thymidine aloneDDATHF does not inhibit thymidylate synthase; pyrimidines cannot rescue [1].
Required Serum Dialyzed FBSRemoves exogenous purines that mask DDATHF cytotoxicity [1].

Troubleshooting Guides & FAQs

G MediaCheck Check Media Composition Start->MediaCheck Purines Are exogenous purines (Hypoxanthine) present? MediaCheck->Purines Dialyzed Resolution: Use 10% Dialyzed FBS Purines->Dialyzed Yes AssayCheck Check Viability Assay Type Purines->AssayCheck No ATP Using ATP-dependent assay (CellTiter-Glo)? AssayCheck->ATP ATP->Cyquant Yes

Fig 2. Troubleshooting workflow for resolving poor DDATHF efficacy in L1210 growth assays.

Q: Why is the IC50 of DDATHF in my L1210 cells >1 μM instead of the expected 10-30 nM? A: The most common cause is purine contamination in the culture media. DDATHF inhibits de novo purine synthesis. If hypoxanthine is present in the media (almost always sourced from non-dialyzed FBS), L1210 cells will salvage these purines and bypass the GARFT inhibition [1], [5]. Ensure strict use of dialyzed FBS and wash your cells prior to seeding.

Q: Can I use CellTiter-Glo (an ATP-based assay) to measure L1210 viability after DDATHF treatment? A: It is highly discouraged. DDATHF's primary mechanism of action involves the rapid and profound depletion of intracellular ATP and GTP pools (often >70% reduction before actual cell death occurs) [1], [5]. Using an ATP-dependent assay will confound direct metabolic inhibition with actual cell death, leading to artificially low apparent IC50 values. Use DNA quantification (CyQUANT) or direct cell counting instead.

Q: My L1210 cells have developed resistance to DDATHF over multiple passages. Did they mutate GARFT? A: Unlikely. Resistance to DDATHF in L1210 cells is predominantly driven by alterations in folate transport rather than GARFT mutations. Resistant variants often upregulate folic acid transport, leading to an expanded intracellular pool of natural folates. These natural folates outcompete DDATHF for FPGS, preventing the polyglutamation required for drug retention and efficacy . Interestingly, while mutations in the RFC (e.g., V104M) can cause severe methotrexate resistance, DDATHF sensitivity is often remarkably conserved in these specific mutants [6].

References

  • [1] A new folate antimetabolite, 5,10-dideaza-5,6,7,8-tetrahydrofolate is a potent inhibitor of de novo purine synthesis. PubMed. 1

  • [6] Sensitivity to 5,10-dideazatetrahydrofolate is fully conserved in a murine leukemia cell line highly resistant to methotrexate due to impaired transport mediated by the reduced folate carrier. PubMed. 6

  • [2] Growth-inhibitory effects of 5,10-dideazatetrahydrofolic acid on variant murine L1210 and human CCRF-CEM leukemia cells with different membrane-transport characteristics for (anti)folate compounds. PubMed. 2

  • [4] Data Sheet (Cat.No.T15826) Lometrexol. TargetMol. 4

  • [5] Cellular ATP Depletion by LY309887 as a Predictor of Growth Inhibition in Human Tumor Cell Lines. Clinical Cancer Research - AACR Journals. 5

  • [3] The stereospecific cytotoxic potency of (6R) and (6S)-5,10-dideazatetrahydrofolate correlates with cellular folylpolyglutamate synthetase levels. PubMed. 3

  • Cellular folates prevent polyglutamation of 5,10-dideazatetrahydrofolate - A novel mechanism of resistance to folate antimetabolites. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Minimizing Cumulative Toxicity of DDATHF (Lometrexol) During Repeated Dosing

Welcome to the DDATHF (Lometrexol) Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex pharmacokinetic and toxicological profile of (6R)-5,10-did...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DDATHF (Lometrexol) Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex pharmacokinetic and toxicological profile of (6R)-5,10-dideazatetrahydrofolic acid (DDATHF).

Unlike standard cytotoxic agents, DDATHF’s toxicity profile is heavily dictated by intracellular metabolism rather than systemic clearance. This documentation provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to safely manage repeated dosing workflows.

Part 1: Knowledge Base & Mechanistic FAQs

Q: Why does DDATHF cause severe, delayed, and cumulative toxicity (myelosuppression and mucositis) during repeated dosing? A: The causality lies in the drug's intracellular trapping via polyglutamation. DDATHF is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in de novo purine biosynthesis[1][2]. Once inside the cell, DDATHF acts as a highly preferred substrate for folylpolyglutamate synthetase (FPGS). FPGS adds multiple glutamate residues to the drug, creating a highly charged molecule that cannot efflux across the cell membrane[3]. During repeated dosing, these polyglutamated metabolites accumulate massively in tissues (particularly bone marrow and mucosal linings), leading to sustained GARFT inhibition and delayed purine starvation long after the drug has cleared from the plasma[2][3].

Q: Why is plasma pharmacokinetic (PK) monitoring ineffective for predicting DDATHF toxicity? A: Plasma clearance of DDATHF follows a standard three-compartment model with a terminal half-life of ~25 hours, which remains consistent regardless of toxicity[3]. Because the dose-limiting toxicity is driven by the tissue-bound polyglutamated fraction, plasma levels become undetectable while intracellular levels continue to rise dangerously. Red blood cell (RBC) lometrexol concentration is the only reliable surrogate biomarker for this cumulative tissue exposure[3].

Q: How does Folic Acid supplementation resolve this without rescuing the tumor? A: In folate-restricted environments (mimicking human diets), the lethality of DDATHF increases by three orders of magnitude compared to animals on standard lab diets[4]. Low-dose folic acid supplementation replenishes the 10-formyl-tetrahydrofolate pool in healthy, normal tissues, effectively bypassing the GARFT blockade[5]. Tumor cells, which often exhibit defective folate transport or hyperactive purine demands, fail to utilize the exogenous folic acid efficiently enough to overcome the GARFT inhibition, thereby preserving the drug's therapeutic index[4].

Mechanism DDATHF DDATHF (Lometrexol) Entry via Folate Receptor FPGS Folylpolyglutamate Synthetase (FPGS) DDATHF->FPGS Substrate PolyGlu Polyglutamated DDATHF (Intracellular Trapping) FPGS->PolyGlu Rapid Conversion GARFT GARFT Inhibition (Purine Starvation) PolyGlu->GARFT Sustained Inhibition Toxicity Cumulative Myelosuppression & Mucositis GARFT->Toxicity Repeated Dosing FolicAcid Folic Acid Supplementation (Restores Normal Folate Pools) FolicAcid->Toxicity Prevents

Fig 1: DDATHF polyglutamation by FPGS leads to intracellular trapping and cumulative toxicity.

Part 2: Troubleshooting Desk

When conducting in vivo studies or clinical trials with DDATHF, researchers frequently encounter specific toxicological hurdles. Use this self-validating troubleshooting matrix to identify and resolve issues.

Clinical/Experimental ObservationMechanistic CauseActionable Resolution
Unpredictable Grade 3/4 Thrombocytopenia in Cycle 2+ Undetected accumulation of polyglutamated DDATHF in bone marrow progenitor cells[1][2].Do not rely on plasma PK. Shift monitoring to RBC lometrexol levels. If RBC levels rise >30% above baseline, delay the next cycle[3].
Severe Mucositis shortly after Cycle 1 Patient/subject was in a mildly folate-deficient state prior to dosing, increasing drug lethality by 1000-fold[4].Implement a mandatory 7-day folic acid pre-loading phase (5 mg/day) prior to the first DDATHF infusion[1][5].
Loss of Antitumor Efficacy Excessive folic acid supplementation is outcompeting the drug at the folate receptor or fully rescuing tumor GARFT[4].Optimize folic acid dosage. Do not exceed standard low-dose supplementation (e.g., 5 mg/day oral or equivalent murine dose)[1][3].
Rising RBC Lometrexol despite normal Plasma Clearance Expected physiological response. The drug is clearing systemically but trapping intracellularly[3].Proceed with caution. This validates that the drug is active and entering cells. Use this rising metric to titrate the interval between repeated doses.

Part 3: Standard Operating Protocol (SOP)

Workflow: Repeated Dosing of DDATHF with Folate Support

To ensure scientific integrity, this protocol operates as a self-validating system . By tracking RBC lometrexol against plasma clearance, researchers can mathematically verify that the protective folic acid is preventing systemic toxicity while the drug remains active in tissues.

Phase 1: Folate Pre-Loading (Day -7 to Day 0)

  • Baseline Assessment: Draw baseline blood samples to measure endogenous plasma folates and baseline Complete Blood Count (CBC).

  • Supplementation: Administer low-dose folic acid (e.g., 5 mg orally in humans, or calibrated via drinking water/gavage in murine models) daily for exactly 7 days prior to DDATHF administration[1][5].

  • Causality Check: This 7-day window is mandatory to saturate the 10-formyl-THF pools in healthy dividing cells, establishing a biochemical shield against GARFT inhibition.

Phase 2: DDATHF Administration (Day 0)

  • Administer DDATHF via IV infusion (e.g., 3.0 to 6.0 mg/m² depending on the established cohort)[2].

  • Continue daily folic acid supplementation uninterrupted throughout the entire treatment cycle[1].

Phase 3: Pharmacokinetic Validation & Monitoring (Days 1 - 21)

  • Plasma Draw (Day 2): Measure plasma lometrexol to confirm standard systemic clearance (expected half-life ~25h)[3].

  • RBC Draw (Days 7, 14, 21): Isolate erythrocytes and measure RBC lometrexol concentrations.

  • Self-Validation Checkpoint: By Day 7, plasma lometrexol should be undetectable. If RBC lometrexol is simultaneously rising, your assay has successfully validated the intracellular polyglutamation and trapping of the drug[3].

Phase 4: Cycle Progression Criteria (Day 21)

  • Evaluate CBC and RBC lometrexol.

  • If platelets are stable and RBC lometrexol has plateaued, initiate Cycle 2. If RBC lometrexol continues a steep upward trajectory, delay dosing to prevent cumulative fatal myelosuppression.

Protocol Phase1 Day -7 to Day 0 Folic Acid Loading (5 mg/day) Phase2 Day 0 DDATHF Infusion (e.g., 3-6 mg/m²) Phase1->Phase2 Phase3 Days 1-21 Monitor RBC Lometrexol & CBC Phase2->Phase3 Decision RBC Lometrexol Stabilized? Phase3->Decision Proceed Initiate Next Cycle (Day 21) Decision->Proceed Yes Delay Delay Dose Continue Folate Decision->Delay No Delay->Phase3

Fig 2: Self-validating clinical workflow for DDATHF administration with folate rescue.

Part 4: Quantitative Data Summary

The following table synthesizes the quantitative impact of folate status on DDATHF pharmacokinetics and toxicity, demonstrating why the protocol above is strictly required.

ParameterFolate-Restricted Diet (No Supplement)Standard Diet / Folic Acid SupplementationMechanistic Rationale
Lethality / Toxicity Threshold Increased by 3 orders of magnitude[4]Safely tolerated at therapeutic doses[4]Folic acid replenishes 10-formyl-THF in healthy cells, bypassing GARFT.
Primary Dose-Limiting Toxicity Fatal, early-onset myelosuppression[1]Mild to Manageable Thrombocytopenia[1][2]Normal bone marrow progenitors are protected by exogenous folates.
Plasma Half-Life ~25.0 hours[3]~25.0 hours (Unchanged)[1][3]Folic acid does not alter systemic clearance; its protective effect is purely intracellular.
RBC Drug Accumulation Rapid, continuous rise over cycles[3]Stabilized with proper dose titration[3]RBC levels reflect tissue FPGS trapping; folate allows safe titration based on this metric.

References

  • Laohavinij S, Wedge SR, Lind MJ, et al. "A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid." Investigational New Drugs. 1996. URL: [Link]

  • Alati T, Grindey GB, Shih C, et al. "Augmentation of the Therapeutic Activity of Lometrexol [(6-R)5,10-Dideazatetrahydrofolate] by Oral Folic Acid." Cancer Research. 1996. URL: [Link]

  • Synold TW, Morgan RJ, Newman EM, et al. "Cellular but not plasma pharmacokinetics of lometrexol correlate with the occurrence of cumulative hematological toxicity." Clinical Cancer Research. 1998. URL: [Link]

  • Ray MS, et al. "Phase I study of (6R)-5,10-dideazatetrahydrofolate: a folate antimetabolite inhibitory to de novo purine synthesis." Journal of the National Cancer Institute. 1993. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 6R-DDATHF (Lometrexol) vs. 6S-DDATHF Diastereomers in De Novo Purine Synthesis Inhibition

Executive Summary & The Paradigm Shift in Antifolate Design For decades, antifolate drug development was dominated by inhibitors targeting dihydrofolate reductase (DHFR) or thymidylate synthase (TS). The synthesis of 5,1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Paradigm Shift in Antifolate Design

For decades, antifolate drug development was dominated by inhibitors targeting dihydrofolate reductase (DHFR) or thymidylate synthase (TS). The synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) marked a critical paradigm shift. By replacing the nitrogen atoms at positions 5 and 10 with carbon, researchers abolished the molecule's affinity for DHFR and dramatically increased its specificity for glycinamide ribonucleotide transformylase (GAR Tfase) [1]. GAR Tfase is the first folate-dependent enzyme in the de novo purine biosynthesis pathway, making DDATHF a highly selective agent against rapidly dividing tumor cells that rely on de novo synthesis rather than purine salvage pathways[1].

The Stereochemical Paradox: 6R vs. 6S

Natural folates exhibit strict stereospecificity at the C6 position of the tetrahydropteridine ring (the biologically active natural cofactor is 6S-tetrahydrofolate). In classical antifolate pharmacology, this stereospecificity dictates that one diastereomer is vastly more potent than the other.

However, DDATHF presents a fascinating biochemical anomaly. The 6R-diastereomer (Lometrexol) and the 6S-diastereomer function as equiactive inhibitors of de novo purine synthesis[2]. Both epimers bind the GAR Tfase active site with nearly identical affinities[3]. This demonstrates an unusual structural tolerance within the enzyme's cofactor-binding cleft, allowing both spatial orientations of the C6 proton to be accommodated without steric hindrance.

Pathway GAR Glycinamide Ribonucleotide (GAR) Reaction GAR->Reaction FGAR Formyl-GAR (FGAR) Enzyme GAR Transformylase (GAR Tfase) Enzyme->Reaction Cofactor 10-formyl-THF (One-Carbon Donor) Cofactor->Enzyme Binds Active Site Reaction->FGAR Inhibitor 6R-DDATHF / 6S-DDATHF (Equiactive Inhibitors) Inhibitor->Enzyme Competitive Blockade (Ki ≈ 60 nM)

Figure 1: Mechanism of GAR Transformylase inhibition by 6R/6S-DDATHF in the de novo purine biosynthesis pathway.

Pharmacodynamics & Quantitative Comparison

Despite their stereochemical differences, the quantitative performance of both diastereomers is virtually indistinguishable in controlled in vitro settings.

Parameter6R-DDATHF (Lometrexol)6S-DDATHFCausality / Mechanistic Note
Primary Target GAR TransformylaseGAR TransformylaseDideaza modification optimizes geometry for GAR Tfase active site[1].
Enzyme Affinity (Ki) ~60 nM~60 nMEquiactive binding due to active site flexibility[3],[2].
Cell Growth IC50 (CCRF-CEM) 10 - 80 nM10 - 80 nMBoth require active transport via the Reduced Folate Carrier (RFC).
FPGS Substrate Activity HighHighBoth must be polyglutamated for intracellular retention[4].
Clinical Status Phase II (Stalled)Preclinical Tool6R advanced due to topological alignment with natural 6S-H4FA[3].

Intracellular Metabolism & The Polyglutamylation Imperative

For both 6R- and 6S-DDATHF to exert profound cytotoxicity, they must undergo intracellular polyglutamylation catalyzed by folylpolyglutamate synthetase (FPGS) [4].

The Causality of Polyglutamylation: The addition of highly polar, negatively charged glutamate residues serves a dual, self-reinforcing purpose:

  • Intracellular Trapping: It prevents the drug from exiting the cell via efflux transporters, creating a concentrated intracellular sink.

  • Target Affinity Enhancement: Polyglutamated DDATHF exhibits significantly higher affinity for GAR Tfase compared to the monoglutamate parent compound.

Resistance Mechanisms: Because polyglutamylation is the linchpin of DDATHF efficacy, resistance is almost exclusively driven by impaired polyglutamylation. This occurs either through the downregulation of FPGS activity or the upregulation of γ-glutamyl hydrolase, an enzyme that cleaves the polyglutamate tail, allowing the drug to escape the cell[4].

Self-Validating Experimental Protocols

To accurately assess the differences (or lack thereof) between these diastereomers, the following self-validating protocols are standard in the field.

Protocol 1: In Vitro GAR Tfase Enzyme Inhibition Assay

Objective: Determine the precise Ki​ of 6R and 6S diastereomers.

  • Step 1: Prepare an assay buffer containing 50 mM HEPES (pH 7.5) and recombinant human GAR Tfase.

  • Step 2: Add saturating concentrations of β -GAR (substrate).

  • Step 3: Introduce serial dilutions (1 nM to 1 μ M) of either 6R- or 6S-DDATHF.

  • Step 4: Initiate the reaction by adding 10-formyl-5,8-dideazafolate as the one-carbon donor.

  • Step 5: Continuously monitor absorbance at 295 nm to calculate initial velocities.

  • Self-Validating Mechanism: The use of 10-formyl-5,8-dideazafolate instead of the natural cofactor is a critical control. The natural cofactor yields negligible absorbance changes upon formyl transfer. The dideaza analog produces a robust, quantifiable spectral shift at 295 nm, ensuring the readout is directly and exclusively proportional to enzyme kinetics.

Protocol 2: Intracellular Polyglutamate Chain Length Analysis

Objective: Quantify the conversion of DDATHF to its active polyglutamate forms ( DDATHF−Glun​ ).

  • Step 1: Incubate CCRF-CEM leukemia cells with radiolabeled [3H] -6R or [3H] -6S DDATHF for 24 hours.

  • Step 2: Wash cells rapidly with ice-cold PBS to halt metabolism and remove extracellular drug.

  • Step 3: Lyse cells by immediately plunging them into a boiling extraction buffer for 5 minutes.

  • Step 4: Analyze the clarified lysates via HPLC using a strong anion-exchange (SAX) column, eluting with a linear gradient of ammonium phosphate.

  • Self-Validating Mechanism: Boiling the cellular lysates immediately upon extraction acts as an internal fail-safe. It rapidly denatures endogenous γ-glutamyl hydrolase[4]. Failing to do this allows artifactual degradation of polyglutamate chains post-lysis, leading to false-negative chain length quantifications.

Clinical Trajectory & Translational Insights

Despite the equiactive nature of the two diastereomers, the 6R-epimer (Lometrexol) was selected for clinical advancement[3]. This decision was largely driven by synthetic isolation efficiencies and its topological alignment with the natural 6S-H4FA cofactor.

During clinical trials, Lometrexol demonstrated potent antitumor activity against solid tumors that were otherwise unresponsive to methotrexate[1]. However, its clinical utility was severely hindered by cumulative, delayed myelosuppression. This toxicity profile necessitated the co-administration of folic acid to protect normal tissues—which rely primarily on purine salvage pathways—while maintaining toxicity in tumor cells dependent on de novo synthesis[5]. Ultimately, economic and toxicity factors stalled its widespread clinical adoption, though it remains a foundational molecule in the study of purine synthesis inhibition[1].

References
  • Biological and structural evaluation of 10R- and 10S-methylthio-DDACTHF reveals a new role for sulfur in inhibition of glycinamide ribonucleotide transformylase - PMC.[Link]

  • Multifactorial Resistance to 5,10-Dideazatetrahydrofolic Acid in Cell Lines Derived from Human Lymphoblastic Leukemia CCRF-CEM - AACR Journals.[Link]

  • New Insights into Inhibitor Design from the Crystal Structure and NMR Studies of Escherichia coli GAR Transformylase in Complex with β-GAR and 10-Formyl-5,8,10-trideazafolic Acid | Biochemistry - ACS Publications.[Link]

  • Synthesis and Biological Activity of 7-Oxo Substituted Analogues of 5-Deaza-5,6,7,8-tetrahydrofolic Acid (5-DATHF) and 5,10-Dideaza-5,6,7,8-tetrahydrofolic Acid (DDATHF) | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Role of membrane folate-binding protein in the cytotoxicity of 5,10-dideazatetrahydrofolic acid in human ovarian carcinoma cell lines in vitro - PMC.[Link]

Sources

Comparative

comparative analysis of DDATHF and 5-fluorouracil in vitro

Comparative Analysis of DDATHF and 5-Fluorouracil In Vitro: Mechanisms, Efficacy, and Synergistic Paradigms Executive Summary In the landscape of antimetabolite oncology therapeutics, 5,10-dideazatetrahydrofolic acid (DD...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of DDATHF and 5-Fluorouracil In Vitro: Mechanisms, Efficacy, and Synergistic Paradigms

Executive Summary

In the landscape of antimetabolite oncology therapeutics, 5,10-dideazatetrahydrofolic acid (DDATHF, Lometrexol) and 5-Fluorouracil (5-FU) represent two fundamentally distinct approaches to halting tumor cell proliferation. While 5-FU has long been a cornerstone of pyrimidine starvation, DDATHF offers a highly targeted disruption of de novo purine synthesis[1]. For researchers and drug development professionals, understanding the mechanistic divergence, in vitro efficacy profiles, and schedule-dependent synergy between these two agents is critical for designing next-generation combination therapies.

Mechanistic Divergence: Purine vs. Pyrimidine Starvation

To effectively deploy these agents in vitro, one must first understand their distinct enzymatic targets and the resulting metabolic cascades.

DDATHF (Lometrexol): DDATHF is a classical antifolate that specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine biosynthesis pathway[1]. Crucially, DDATHF requires intracellular polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) to achieve maximal target affinity and cellular retention[2]. Blockade of GARFT leads to a rapid and prolonged depletion of intracellular purine nucleotides (ATP and GTP), ultimately resulting in S-phase cell cycle arrest.

5-Fluorouracil (5-FU): In contrast, 5-FU is a pyrimidine analog. Upon cellular entry, it is converted into several active metabolites, most notably fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and 5,10-methylenetetrahydrofolate, effectively halting the synthesis of thymidine (dTMP)[3]. This pyrimidine starvation induces DNA damage and triggers a phenomenon known as "thymineless death."

Mechanism PRPP PRPP GAR GAR PRPP->GAR GARFT GARFT Enzyme GAR->GARFT FGAR FGAR GARFT->FGAR Purines Purines (ATP/GTP) FGAR->Purines DDATHF DDATHF DDATHF->GARFT Inhibits dUMP dUMP TS TS Enzyme dUMP->TS dTMP dTMP TS->dTMP DNA DNA Synthesis dTMP->DNA FU 5-FU (FdUMP) FU->TS Inhibits

Fig 1: Distinct metabolic targets of DDATHF and 5-FU in nucleotide biosynthesis pathways.

In Vitro Quantitative Profiling

The efficacy of these agents varies significantly depending on the cell line's metabolic reliance and expression of activating enzymes (like FPGS for DDATHF). Below is a comparative summary of their in vitro performance across standard leukemia and colon cancer models.

MetricDDATHF (Lometrexol)5-Fluorouracil (5-FU)
Primary Target GARFT (Purine Synthesis)[1]Thymidylate Synthase (Pyrimidine Synthesis)[3]
IC₅₀ (CCRF-CEM Leukemia) ~0.007 µg/mL (Highly Potent)[4]~1.0 - 5.0 µM (Moderate)
IC₅₀ (HCT116 Colon Cancer) Variable (Dependent on FPGS status)1.64 – 4.57 µM[5]
Cell Cycle Arrest Early S-PhaseS-Phase / G1-S Boundary
Primary Resistance Driver FPGS downregulation or mutation[2]TS overexpression / DPD upregulation[3]

Data Interpretation & Causality: The extreme potency of DDATHF in CCRF-CEM cells (nanomolar range) is directly tied to the robust polyglutamation capacity of these lymphoblastic leukemia cells[4]. Without efficient FPGS activity to add glutamate tails to the DDATHF molecule, the drug rapidly effluxes from the cell, drastically increasing the IC₅₀[2]. Conversely, 5-FU's efficacy in HCT116 cells is modulated by the endogenous expression levels of TS and the availability of reduced folates required to stabilize the inhibitory ternary complex[5].

The Synergistic Paradigm: Schedule-Dependent Efficacy

While both drugs are potent monotherapies, their true potential in drug development lies in their schedule-dependent synergy.

The Causality of Synergy: When DDATHF inhibits GARFT, de novo purine synthesis halts. As a direct biochemical consequence, the cellular consumption of 5-phosphoribosyl-1-pyrophosphate (PRPP)—an upstream precursor—plummets. This causes a 2- to 3-fold intracellular accumulation of PRPP pools[1].

If 5-FU is administered 4 to 8 hours after DDATHF, the artificially elevated PRPP pools act as a highly efficient cofactor for Orotate Phosphoribosyltransferase (OPRT). This enzyme utilizes the excess PRPP to massively accelerate the conversion of 5-FU into its active nucleotide forms (FUMP and subsequently FdUMP). Simultaneous administration does not yield this effect; the PRPP pool must be expanded prior to 5-FU exposure[1].

Synergy Step1 1. DDATHF Exposure (GARFT Blockade) Step2 2. Purine Depletion (ATP/GTP ↓) Step1->Step2 Step3 3. PRPP Accumulation (2-3x Elevation) Step2->Step3 Feedback Loop Step5 5. Enhanced 5-FU Activation (via PRPP) Step3->Step5 Step4 4. 5-FU Administration (4-8h Post-DDATHF) Step4->Step5 Result Synergistic Apoptosis (Thymineless Death) Step5->Result

Fig 2: Sequential administration workflow driving DDATHF and 5-FU in vitro synergy.

Experimental Methodology: In Vitro Synergy Workflow

To objectively evaluate the synergistic potential of DDATHF and 5-FU, researchers must utilize a self-validating, time-staggered protocol. The following methodology ensures that exogenous metabolites do not mask the pharmacological effects.

Step 1: Cell Culture Preparation (Critical Causality Step)

  • Action: Seed HCT116 or CCRF-CEM cells at 5 × 10³ cells/well in 96-well plates.

  • Causality: You must culture the cells in RPMI-1640 supplemented with 10% Dialyzed Fetal Bovine Serum (dFBS). Standard FBS contains high levels of exogenous hypoxanthine and thymidine, which cells will scavenge to bypass GARFT and TS inhibition, rendering the antimetabolites artificially inactive.

Step 2: DDATHF Pre-Conditioning & PRPP Expansion

  • Action: Treat cells with DDATHF at concentrations ranging from 0.001 to 1.0 µg/mL. Incubate for exactly 6 hours.

  • Validation Checkpoint: In a parallel control plate, lyse the cells at the 6-hour mark and perform a PRPP biochemical assay (e.g., using a PRPP-dependent radiolabeled adenine conversion assay). A successful pre-conditioning step will show a >2-fold increase in PRPP compared to vehicle control[1].

Step 3: Time-Staggered 5-FU Administration

  • Action: Without washing out the DDATHF, spike the wells with 5-FU at variable concentrations (0.1 to 10 µM). Incubate for an additional 48 to 72 hours.

Step 4: Viability & Synergy Quantification

  • Action: Assess cell viability using a standard SRB (Sulforhodamine B) or MTT assay[5].

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 confirms synergy, validating that the PRPP-driven activation of 5-FU successfully enhanced cytotoxicity.

Resistance Mechanisms & Cellular Adaptations

When developing therapies utilizing these agents, anticipating resistance is paramount:

  • DDATHF Resistance: Tumor cells frequently escape DDATHF toxicity by downregulating FPGS expression. Without FPGS, DDATHF remains a monoglutamate, which has a lower affinity for GARFT and is rapidly exported by efflux pumps[2].

  • 5-FU Resistance: Cells typically adapt to 5-FU by amplifying the TYMS gene (encoding TS) to out-compete the FdUMP inhibitor, or by upregulating dihydropyrimidine dehydrogenase (DPD), which rapidly catabolizes 5-FU before it can be converted into its active nucleotide forms[3].

References

  • Enhancement of antineoplastic activity of 5-fluorouracil in mice bearing colon 38 tumor by (6R)
  • Source: VU Research Portal (vu.nl)
  • Synthesis and Biological Activity of 7-Oxo Substituted Analogues of 5-Deaza-5,6,7,8-tetrahydrofolic Acid (5-DATHF) and 5,10-Dideaza-5,6,7,8-tetrahydrofolic Acid (DDATHF)
  • Source: PMC (nih.gov)
  • Source: AACR Journals (aacrjournals.org)

Sources

Validation

Comparative Toxicity Profiles: DDATHF (Lometrexol) vs. Traditional Antifolates

As drug development pushes toward highly targeted metabolic interventions, understanding the nuanced toxicity profiles of antimetabolites is critical for optimizing therapeutic windows. Antifolates have been a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward highly targeted metabolic interventions, understanding the nuanced toxicity profiles of antimetabolites is critical for optimizing therapeutic windows. Antifolates have been a cornerstone of oncology and immunology for decades. However, the shift from traditional, multi-targeted antifolates like Methotrexate (MTX) to highly specific, next-generation inhibitors like DDATHF (Lometrexol) has revealed profound differences in pharmacodynamics, cumulative toxicity, and rescue strategies.

This guide provides an in-depth, mechanistic comparison of DDATHF against traditional antifolates, equipping researchers with the causal logic and self-validating experimental protocols necessary to evaluate these compounds in preclinical and clinical settings.

Mechanistic Divergence: The Root of Toxicity

To understand why DDATHF exhibits a radically different toxicity profile than MTX or Pemetrexed, we must first isolate their exact points of intervention within the folate cycle.

Traditional antifolates like Methotrexate (MTX) primarily target Dihydrofolate Reductase (DHFR)[1]. By blocking DHFR, MTX starves the cell of tetrahydrofolate (THF), which downstream halts both pyrimidine (thymidylate) and purine synthesis[2]. Pemetrexed (PMX) is a multi-targeted antifolate that predominantly inhibits Thymidylate Synthase (TS), with secondary effects on DHFR and Glycinamide Ribonucleotide Formyltransferase (GARFT)[3].

In contrast, DDATHF (5,10-dideazatetrahydrofolic acid, Lometrexol) was developed as a first-in-class, highly specific inhibitor of GARFT[4][5]. GARFT is the first folate-dependent enzyme in the de novo purine synthesis pathway. Because DDATHF bypasses DHFR and TS entirely, it acts as a strict purine-depleting agent, allowing cells to continue pyrimidine synthesis and potentially enter S-phase before undergoing apoptosis[6].

Fig 1: Folate pathway showing specific enzymatic targets of DDATHF and Methotrexate.

Comparative Toxicity Profiles

The clinical development of DDATHF was initially severely curtailed due to unexpected, profound, and cumulative toxicities—specifically delayed thrombocytopenia and severe mucositis[4][7]. While MTX toxicity is generally acute and rapidly reversible with Leucovorin (folinic acid) rescue, DDATHF toxicity is characterized by a "delayed-onset" mechanism.

The Causality of Cumulative Toxicity

Why is DDATHF toxicity delayed and cumulative? The answer lies in polyglutamation . Upon entering the cell via the reduced folate carrier, DDATHF is an exceptional substrate for Folylpolyglutamate Synthetase (FPGS)[1]. The polyglutamated metabolites of DDATHF are up to 100-fold more potent at inhibiting GARFT than the parent compound and are physically trapped inside the cell[1][6]. Consequently, even after plasma levels of DDATHF have cleared, the intracellular polyglutamated drug continues to profoundly suppress purine synthesis, leading to delayed bone marrow failure (thrombocytopenia) weeks after administration[7][8].

Quantitative Toxicity Comparison
FeatureMethotrexate (MTX)Pemetrexed (PMX)DDATHF (Lometrexol)
Primary Target DHFRTS (Multi-target)GARFT
Metabolic Deficit Purines & PyrimidinesPyrimidines > PurinesStrictly Purines
Dose-Limiting Toxicity Acute Myelosuppression, NephrotoxicityNeutropenia, Skin RashDelayed Thrombocytopenia, Mucositis
Toxicity Onset Acute (Days 3-7)Moderate (Days 7-10)Delayed & Cumulative (Days 14-49)
Intracellular Retention Moderate (Polyglutamated)High (Polyglutamated)Extremely High (Polyglutamated)
Primary Rescue Agent Leucovorin (Folinic Acid)Folic Acid + Vitamin B12Folic Acid (Prophylactic)
The "Folate Rescue" Paradox

A defining characteristic of DDATHF is its unique relationship with Folic Acid. Preclinical and Phase I clinical studies demonstrated that the severe cumulative toxicity of DDATHF could be nearly eliminated by continuous, low-dose Folic Acid supplementation (e.g., 7 days prior to and following dosing)[4][5]. Unlike Leucovorin, which directly bypasses DHFR inhibition and can rescue tumors from MTX, prophylactic Folic Acid expands the reduced folate pools in normal tissues, allowing them to outcompete DDATHF at the GARFT active site. Because tumors often have dysregulated folate homeostasis, this supplementation widens the therapeutic index without sacrificing DDATHF's anti-tumor efficacy[4][5].

Self-Validating Experimental Protocols

To rigorously evaluate the toxicity and target specificity of DDATHF against traditional antifolates, researchers must employ self-validating experimental designs. The following protocols ensure that observed toxicities are causally linked to the specific biochemical pathways .

Protocol 1: In Vitro Target Validation via Selective Salvage Rescue

Purpose: To definitively prove that DDATHF toxicity is driven exclusively by purine starvation (GARFT inhibition), whereas MTX toxicity is driven by pan-folate depletion. This assay uses selective salvage pathway metabolites to self-validate the mechanism[6].

Methodology:

  • Cell Seeding: Plate exponentially growing tumor cells (e.g., L1210 or CCRF-CEM) in 96-well plates at 1×104 cells/well in dialyzed FBS media (to remove exogenous folates).

  • Compound Dosing: Treat cells with a concentration gradient of DDATHF (0.1 nM to 10 µM) or MTX (0.1 nM to 10 µM).

  • Selective Rescue Matrices (The Self-Validation Step): Divide the treated wells into four parallel rescue conditions:

    • Condition A: Media only (Negative Control).

    • Condition B: + 100 µM Hypoxanthine (Provides exogenous purines).

    • Condition C: + 10 µM Thymidine (Provides exogenous pyrimidines).

    • Condition D: + Hypoxanthine + Thymidine (Complete salvage).

  • Incubation & Readout: Incubate for 72 hours. Assess cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).

Data Interpretation (Causality): If the drug is DDATHF, Condition B (Hypoxanthine alone) will completely restore cell viability to 100%, proving the toxicity was strictly due to purine depletion. Condition C will show no rescue. If the drug is MTX, neither B nor C alone will rescue the cells; only Condition D will restore viability, proving dual-pathway inhibition.

Protocol 2: In Vivo Assessment of Cumulative Toxicity and Folic Acid Modulation

Purpose: To model the delayed, cumulative myelosuppression characteristic of DDATHF and demonstrate the prophylactic rescue effect of Folic Acid[5].

Methodology:

  • Model Preparation: Utilize female C3H mice. Divide into three cohorts (n=10/group).

  • Dietary Modulation:

    • Cohort 1 (Control): Standard folate-deficient diet (to mimic human plasma folate levels).

    • Cohort 2 (DDATHF alone): Standard folate-deficient diet.

    • Cohort 3 (DDATHF + FA): Supplement drinking water with Folic Acid (0.03 mg/mL) starting Day -7.

  • Dosing: On Day 0, administer a single IV bolus of DDATHF (e.g., 15 mg/kg) to Cohorts 2 and 3. Administer vehicle to Cohort 1.

  • Longitudinal Monitoring:

    • Draw 20 µL tail-vein blood samples twice weekly (Days 3, 7, 10, 14, 21, 28) for Complete Blood Counts (CBC), specifically tracking platelet nadirs.

    • Monitor body weight daily as a surrogate marker for gastrointestinal mucositis.

Fig 2: In vivo workflow for assessing DDATHF toxicity and Folic Acid rescue.

Data Interpretation (Causality): Cohort 2 will exhibit a delayed, severe drop in platelets peaking around Day 14-21, validating the prolonged intracellular retention of polyglutamated DDATHF. Cohort 3 will show a blunted or entirely prevented thrombocytopenic response, proving that pre-loading normal hematopoietic stem cells with oxidized folic acid successfully competes with DDATHF at the GARFT site without altering the systemic pharmacokinetics of the drug[4][9].

Conclusion for Drug Developers

When comparing DDATHF to traditional antifolates like Methotrexate, the critical takeaway for drug developers is that target specificity dictates the timeline and nature of toxicity . MTX causes acute, broad-spectrum metabolic collapse. DDATHF causes a highly specific, delayed purine starvation that is deeply intertwined with the patient's baseline folate status.

Evaluating next-generation GARFT inhibitors requires moving away from standard 72-hour acute toxicity models. Researchers must employ extended monitoring windows to capture polyglutamate-driven delayed toxicities and strictly control the folate concentrations in both in vitro media and in vivo diets to generate translatable data.

References
  • A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid. nih.gov.[Link]

  • Antifolates Targeting Purine Synthesis Allow Entry of Tumor Cells into S Phase Regardless of p53 Function. aacrjournals.org.[Link]

  • Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue. nih.gov.[Link]

  • Phase I study of (6R)-5,10-dideazatetrahydrofolate: a folate antimetabolite inhibitory to de novo purine synthesis. nih.gov. [Link]

  • New Antifolates in Clinical Development. cancernetwork.com.[Link]

  • Pharmacokinetic and Pharmacodynamic Evaluation of the Glycinamide Ribonucleotide Formyltransferase Inhibitor AG2034. aacrjournals.org.[Link]

  • Novel antifolate drugs. johnshopkins.edu.[Link]

Sources

Comparative

flow cytometry validation of DDATHF-induced apoptosis pathways

As a Senior Application Scientist, evaluating the efficacy of novel antineoplastic agents requires moving beyond basic viability assays and understanding the precise biochemical sequence of cell death. 5,10-Dideazatetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the efficacy of novel antineoplastic agents requires moving beyond basic viability assays and understanding the precise biochemical sequence of cell death. 5,10-Dideazatetrahydrofolate (DDATHF, generic name: Lometrexol) represents a highly specific class of antifolates. Unlike classical therapies that broadly disrupt folate recycling, DDATHF acts as a targeted purine starvation agent.

To objectively validate DDATHF-induced apoptosis, flow cytometry is the gold standard. However, the experimental design must be tailored to DDATHF’s unique mechanism of action. This guide provides a comprehensive framework for researchers and drug development professionals to validate DDATHF efficacy, compare its performance against alternative antifolates, and execute self-validating flow cytometric workflows.

Mechanistic Grounding: The GARFT-Apoptosis Axis

To design an effective flow cytometry panel, we must first understand the causality of DDATHF-induced cell death. DDATHF is a potent, highly selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine biosynthesis pathway[1].

When DDATHF binds to GARFT, it triggers a rapid and prolonged depletion of intracellular purine ribonucleotides, specifically ATP and GTP[1]. Unlike classical thymidylate synthase (TS) inhibitors, DDATHF does not initially induce detectable levels of DNA strand breaks[2]. Instead, the severe starvation of purine building blocks forces cancer cells into a prolonged S-phase arrest[3]. The inability to replicate DNA without purines eventually collapses cellular metabolism, triggering a self-destruct signal that culminates in apoptosis[2].

Because DNA fragmentation is a late and secondary event in DDATHF toxicity, relying on TUNEL assays for early validation can yield false negatives. Instead, detecting the early externalization of phosphatidylserine (PS) via Annexin V, combined with cell cycle analysis, provides the most accurate kinetic readout of DDATHF efficacy.

G DDATHF DDATHF (Lometrexol) GARFT GARFT Enzyme DDATHF->GARFT Inhibits Purine De Novo Purine Synthesis GARFT->Purine Blocks ATPGTP ATP & GTP Depletion Purine->ATPGTP Leads to SPhase S-Phase Cell Cycle Arrest ATPGTP->SPhase Triggers Apoptosis Apoptosis (Annexin V+ / PI+) SPhase->Apoptosis Prolonged metabolic collapse

Fig 1: DDATHF-induced apoptosis pathway via GARFT inhibition and purine starvation.

Comparative Benchmarking: DDATHF vs. Alternative Antifolates

When positioning DDATHF in preclinical development, it is critical to compare its flow cytometric profile against standard-of-care antifolates like Methotrexate (MTX) and Pemetrexed. The distinct endpoints of GARFT inhibition versus Dihydrofolate Reductase (DHFR) or TS inhibition are preceded by entirely different cell cycle and metabolic alterations[3].

Table 1: Flow Cytometric and Mechanistic Comparison of Antifolates

ParameterDDATHF (Lometrexol)Methotrexate (MTX)Pemetrexed
Primary Target GARFT (Purine synthesis)DHFR (Folate recycling)Multi-targeted (TS, DHFR, GARFT)
Primary Cell Cycle Arrest S-phase accumulation[3]G1/S interface blockS-phase and G2/M arrest
Early DNA Strand Breaks No (Maintains intact membranes initially)[3]Yes (via thymidine depletion)Yes
Optimal Apoptosis Marker Annexin V / 7-AAD[4]TUNEL / Annexin VCleaved Caspase-3 / Annexin V
BrdU Incorporation Completely halted[3]Partially haltedHalted
Metabolic State (Pre-death) ATP/GTP depleted[1]ROS elevatedATP depleted, ROS elevated

Insight for Researchers: If your cell population treated with DDATHF maintains intact membranes for up to 48 hours but shows an elevated S-phase fraction without BrdU incorporation, the drug is active[3]. Apoptosis will follow this cytostatic phase.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following flow cytometry protocols are designed as self-validating systems. This means internal controls are built into the workflow to differentiate true DDATHF-induced apoptosis from mechanical cell death (necrosis due to handling).

Protocol 1: Annexin V / Propidium Iodide (PI) Apoptosis Quantification

This assay detects the externalization of PS (early apoptosis) and the loss of membrane integrity (late apoptosis/necrosis).

1. Cell Preparation & Treatment:

  • Seed target cancer cells (e.g., L1210 or SH-SY5Y) at 1×105 cells/mL in appropriate media.

  • Treat with DDATHF at optimized concentrations (e.g., 10-30 nM for highly sensitive lines, or up to 70 ng/mL depending on the model) for 24, 48, and 72 hours[1][4].

  • Causality Check: Include a rescue control well treated with DDATHF + hypoxanthine. Because DDATHF targets purine synthesis, adding exogenous hypoxanthine should completely reverse the apoptotic effect[1]. This proves the apoptosis is specifically GARFT-mediated.

2. Harvesting (Critical Step):

  • Collect both the floating cells (often late apoptotic) and adherent cells. Use a gentle detachment method (e.g., Accutase) rather than harsh Trypsin, which can cleave membrane proteins and cause false-positive Annexin V staining.

  • Wash twice with ice-cold PBS.

3. Staining:

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Transfer 100 µL of the solution to a flow tube.

  • Add 5 µL of Annexin V-APC and 5 µL of PI (or 7-AAD)[4].

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

4. Acquisition & Gating Strategy:

  • Controls Required: Unstained cells, Annexin V-only (single stain), PI-only (single stain), and a positive apoptosis control (e.g., cells treated with 30% H2​O2​ for 4 hours).

  • Gating:

    • FSC vs. SSC to exclude debris.

    • FSC-H vs. FSC-A to exclude doublets.

    • Quadrant analysis: Q1 (Annexin V- / PI+) = Necrosis; Q2 (Annexin V+ / PI+) = Late Apoptosis; Q3 (Annexin V- / PI-) = Viable; Q4 (Annexin V+ / PI-) = Early Apoptosis.

Protocol 2: Cell Cycle Analysis via PI / RNase

Because DDATHF induces a distinct S-phase arrest prior to apoptosis[3], validating the cell cycle distribution is a mandatory orthogonal assay.

1. Fixation:

  • Harvest treated and control cells, wash with cold PBS.

  • Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (can be stored for weeks).

2. Staining:

  • Centrifuge to remove ethanol, wash twice with PBS to rehydrate.

  • Resuspend in 500 µL of FxCycle PI/RNase Staining Solution (or PBS containing 50 µg/mL PI and 100 µg/mL RNase A).

  • Causality Check: RNase is critical. PI binds all double-stranded nucleic acids. Without RNase, cellular RNA will cause massive background fluorescence, obscuring the G1, S, and G2/M peaks.

  • Incubate for 30 minutes at room temperature in the dark.

3. Acquisition:

  • Run on a flow cytometer using a low flow rate to maintain a low coefficient of variation (CV < 5%) for the G1 peak.

  • Analyze using cell cycle modeling software (e.g., ModFit LT or FlowJo). You will observe a dose-dependent accumulation of cells in the S-phase region compared to untreated controls.

Conclusion

Validating DDATHF (Lometrexol) efficacy requires a nuanced approach to flow cytometry. Because its primary mechanism is the inhibition of GARFT and subsequent purine starvation, researchers must look for S-phase arrest and Annexin V-positive apoptosis, rather than immediate DNA fragmentation. By utilizing the self-validating protocols and rescue controls (like hypoxanthine) outlined in this guide, drug development professionals can generate robust, artifact-free data to confidently advance antifolate therapies through the preclinical pipeline.

References

  • TargetMol.Lometrexol (LY 264618) Data Sheet.
  • PubMed (NIH).Cell cycle effects of antifolate antimetabolites: implications for cytotoxicity and cytostasis.
  • PubMed Central (NIH).Inhibition of Purine Metabolism Promotes the Differentiation of Neuroblastoma Driven by MYCN.
  • PubMed (NIH).A new folate antimetabolite, 5,10-dideaza-5,6,7,8-tetrahydrofolate is a potent inhibitor of de novo purine synthesis.

Sources

Safety & Regulatory Compliance

Safety

Biochemical Causality: Why DDATHF Requires Specialized Handling

Operational and Disposal Guidelines for DDATHF (Lometrexol) in Research Environments As drug development professionals and application scientists, handling potent antineoplastic agents requires moving beyond basic compli...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Guidelines for DDATHF (Lometrexol) in Research Environments

As drug development professionals and application scientists, handling potent antineoplastic agents requires moving beyond basic compliance. To ensure absolute laboratory safety and experimental reproducibility, we must understand the causality behind every handling and disposal procedure.

This guide provides a comprehensive, self-validating operational framework for DDATHF (5,10-dideazatetrahydrofolic acid, also known as Lometrexol), detailing its biochemical hazard profile, preparation methodologies, and strict disposal requirements.

DDATHF is a potent folate antimetabolite and cytotoxic agent[1]. Unlike traditional antifolates (e.g., methotrexate) that target dihydrofolate reductase (DHFR), DDATHF was specifically designed to inhibit glycinamide ribonucleotide formyltransferase (GARFT) [2].

Because DDATHF replaces the nitrogen atoms at the 5 and 10 positions of tetrahydrofolate with non-reactive carbon atoms, it cannot accept or transfer one-carbon units[3]. By binding tightly to GARFT, DDATHF completely halts de novo purine biosynthesis, leading to a rapid depletion of intracellular ATP and GTP, which subsequently triggers S-phase cell cycle arrest and apoptosis[2]. Because of this profound mechanism of action, even trace exposures can induce severe cellular toxicity, necessitating rigorous isolation and disposal protocols.

Pathway PRPP PRPP GAR GAR (Glycinamide Ribonucleotide) PRPP->GAR FGAR FGAR (Formylglycinamide Ribonucleotide) GAR->FGAR 10-CHO-THF GARFT GARFT Enzyme (Transformylase) GARFT->GAR Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Apoptosis S-Phase Arrest & Apoptosis Purines->Apoptosis Depletion DDATHF DDATHF (Lometrexol) DDATHF->GARFT Inhibits

Fig 1. DDATHF-mediated GARFT inhibition in the de novo purine biosynthesis pathway.

Physicochemical Profile & Hazard Data

To design a self-validating handling protocol, you must account for the physicochemical constraints of the compound. DDATHF exhibits poor aqueous solubility at neutral pH, dictating the use of specific organic solvents for stock preparation[4].

PropertyQuantitative Data / SpecificationOperational Implication
Chemical Name 5,10-dideaza-5,6,7,8-tetrahydrofolic acidFolate analog; requires light protection.
Molecular Weight 443.5 g/mol (Hydrate)Use for precise molarity calculations[4].
Solubility DMSO: 20 mg/mL; DMF: 5 mg/mLRequires polar aprotic solvents for stock solutions[4].
UV Absorbance Max 224 nm, 279 nmUtilized for spectrophotometric concentration validation[4].
In Vitro Efficacy IC50 / Growth Inhibition at 1–30 μMHighly potent; mandates handling in a Class II BSC[2].

Self-Validating Experimental Protocol: Reagent Preparation

When preparing DDATHF for in vitro assays, the goal is to achieve complete solvation without degrading the molecule.

Step-by-Step Methodology:

  • Containment Weighing: Operating within a Class II Type B2 Biological Safety Cabinet (BSC), weigh the required mass of DDATHF hydrate.

    • Causality: A Type B2 BSC exhausts 100% of the air to the outside, preventing the recirculation of aerosolized cytotoxic powders.

  • Primary Solubilization: Dissolve the powder in anhydrous DMSO to create a 10 mM stock.

    • Causality: DMSO effectively disrupts the strong crystal lattice of the pyrido[2,3-d]pyrimidine ring system, ensuring complete solvation where aqueous buffers would fail[4].

  • Aliquoting: Dispense the stock into 50 µL aliquots in amber microcentrifuge tubes and store at -80°C.

    • Causality: DDATHF is sensitive to photo-degradation. Aliquoting prevents repeated freeze-thaw cycles that degrade the compound's structural integrity.

  • Self-Validation Check (UV-Vis): To confirm the exact concentration and integrity of the dissolved DDATHF before running critical assays, dilute a 1 µL aliquot in 999 µL of PBS and measure the UV absorbance. An expected absorbance peak at 224 nm and 279 nm confirms complete solubilization and validates the stock concentration[4].

Proper Disposal Procedures for DDATHF Waste

Because DDATHF is a cytotoxic antineoplastic compound, standard chemical disposal methods are insufficient and illegal. Do not use chemical neutralization (e.g., sodium hypochlorite/bleach). Bleaching complex heterocyclic compounds like DDATHF can generate unpredictable, highly mutagenic halogenated byproducts. Thermal destruction is the only validated method.

Disposal Start DDATHF Waste Generation Liquid Liquid Waste (DMSO/Aqueous) Start->Liquid Solid Solid Waste (Vials, PPE, Tips) Start->Solid SegregationL Seal in Leak-Proof HDPE Container Liquid->SegregationL SegregationS Double-Bag in Cytotoxic Waste Bin Solid->SegregationS Labeling Hazardous Waste Labeling (Toxic/Antineoplastic) SegregationL->Labeling SegregationS->Labeling Storage Satellite Accumulation Area (< 90 Days) Labeling->Storage Incineration High-Temperature Incineration (>1000°C) Storage->Incineration Licensed Contractor

Fig 2. Step-by-step logistical workflow for DDATHF waste segregation and disposal.

Step-by-Step Disposal Methodology:

  • Source Segregation:

    • Action: Separate liquid organic waste (DDATHF in DMSO) from solid consumable waste (pipette tips, vials, PPE).

    • Causality: DMSO acts as a universal penetrant. If liquid DMSO waste is mixed with solid waste and a splash occurs, the DMSO can carry the cytotoxic DDATHF straight through standard nitrile gloves during waste handling.

  • Primary Containment:

    • Action: Place solid waste in puncture-proof, leak-proof containers lined with 4-mil polyethylene bags. Liquid waste must be stored in high-density polyethylene (HDPE) carboys.

  • Manifesting and Accumulation:

    • Action: Label all containers explicitly as "Hazardous Waste - Toxic/Antineoplastic". Store in a designated Satellite Accumulation Area. Depending on your facility's generator status, waste must be manifested and removed within 90 days[5].

  • High-Temperature Incineration:

    • Action: Transfer waste to a licensed hazardous waste contractor for high-temperature incineration (>1000°C).

    • Causality: Incineration at extreme temperatures is required to completely thermally oxidize the pyrido[2,3-d]pyrimidine ring into harmless CO2, H2O, and NOx gases.

  • Self-Validation Check (Mass-Balance Reconciliation): Prior to sealing the waste drum for contractor pickup, cross-reference your laboratory's chemical inventory log with the waste manifest. Ensure the total mass of DDATHF generated (used + degraded) matches the mass designated for disposal. This mass-balance check prevents the unaccounted accumulation or accidental environmental release of cytotoxic agents.

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Handling

Operational Guide: Personal Protective Equipment &amp; Handling Protocols for DDATHF (Lometrexol)

Executive Summary & Hazard Profile DDATHF, commonly known as Lometrexol or (6R)-Dideazatetrahydrofolate, is a potent folate analog antimetabolite utilized extensively in oncology and cell cycle research[1]. Because it fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Hazard Profile

DDATHF, commonly known as Lometrexol or (6R)-Dideazatetrahydrofolate, is a potent folate analog antimetabolite utilized extensively in oncology and cell cycle research[1]. Because it functions as a cytotoxic chemotherapeutic agent, handling the neat (dry crystalline) chemical or its concentrated solutions requires rigorous safety and logistical protocols to protect laboratory personnel from inadvertent exposure[2].

Table 1: Physical & Hazard Properties of DDATHF

PropertyValue / Description
Chemical Name N-[4-[2-[(6R)-2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]-L-glutamic acid
GHS Classification Acute Tox. 3 (H301: Toxic if swallowed)[3]
Molecular Weight 443.5 g/mol (hydrate)[4]
Primary Solvents DMSO (20 mg/mL), DMF (5 mg/mL)[4]
Aqueous Solubility Sparingly soluble (~0.5 mg/mL in 1:1 DMSO:PBS)[4]

Mechanistic Rationale for Stringent Safety

Understanding the mechanism of action (MoA) of DDATHF is critical to appreciating the necessity of the prescribed Personal Protective Equipment (PPE). DDATHF is a direct inhibitor of glycinamide ribonucleotide formyltransferase (GARFT)[5]. By inhibiting GARFT, DDATHF prevents de novo purine synthesis, effectively halting DNA synthesis and arresting cells in the S phase[5]. Accidental exposure—whether via inhalation of aerosolized dust during weighing or dermal absorption of solvent-carried compound—poses a severe toxicity risk to rapidly dividing healthy cells in the handler.

MoA PRPP PRPP GAR GAR PRPP->GAR FGAR FGAR GAR->FGAR Formylation Purines De Novo Purine Synthesis FGAR->Purines DNA DNA Synthesis & Proliferation Purines->DNA GARFT GARFT Enzyme GARFT->GAR Catalyzes DDATHF DDATHF (Lometrexol) DDATHF->GARFT Inhibits

Mechanism of DDATHF: GARFT inhibition halts purine synthesis and DNA replication.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling neat antineoplastic powders. The following matrix details the required equipment and the underlying causality for each specification[2][6].

Table 2: PPE Specifications and Causality

PPE CategorySpecificationCausality / Rationale
Respiratory Protection NIOSH-approved half-face respirator with organic vapor/acid gas cartridge and dust/mist filter[6].Weighing neat crystalline DDATHF generates aerosolized micro-particles. The organic vapor cartridge mitigates exposure to volatile solvents (DMSO/DMF) used during primary reconstitution.
Hand Protection Double chemotherapy-rated nitrile gloves (ASTM D6978)[2].Organic solvents like DMSO rapidly enhance dermal permeability. Double gloving provides a sacrificial outer layer that can be immediately discarded if contaminated.
Body Protection Disposable, lint-free, low-permeability isolation gown with knit cuffs.Prevents accumulation of hazardous dust on reusable lab coats. Knit cuffs prevent skin exposure at the wrist-glove interface.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Protects ocular mucosa from both aerosolized powder during weighing and solvent splashes during reconstitution.

Standard Operating Procedure: Reconstitution & Handling

To ensure both operator safety and experimental integrity, DDATHF must be reconstituted using a two-step self-validating protocol. Direct addition of aqueous buffers to the neat powder will result in incomplete dissolution, leading to inaccurate dosing and suspended micro-particles that complicate cleanup[4].

Step-by-Step Methodology
  • Preparation & Weighing : Don all PPE listed in Section 3. Perform all weighing of the neat crystalline solid inside a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood.

  • Primary Dissolution (Organic Phase) : Dissolve the weighed DDATHF in anhydrous, inert-gas-purged DMSO to create a concentrated stock solution (maximum solubility is 20 mg/mL)[4].

    • Self-Validation Step: Visually inspect the solution against a light background. The solution must be completely clear. Any turbidity indicates incomplete dissolution and requires further agitation before proceeding.

  • Secondary Dilution (Aqueous Phase) : Dilute the DMSO stock solution into the experimental aqueous buffer (e.g., PBS pH 7.2). To maintain solubility, do not exceed a 1:1 ratio of DMSO to aqueous buffer, which yields a maximum working concentration of ~0.5 mg/mL[4].

  • Storage : Aliquot and store the DMSO stock solution at -20°C. Critical Note: Aqueous solutions of DDATHF are unstable and should not be stored for more than 24 hours[4].

HandlingWorkflow PPE 1. Don Full PPE (Respirator & Double Gloves) Weigh 2. Weigh Neat Powder (Containment Hood) PPE->Weigh Solvent 3. Primary Dissolution (DMSO up to 20 mg/mL) Weigh->Solvent Buffer 4. Secondary Dilution (Aqueous Buffer 1:1) Solvent->Buffer Use 5. Experimental Application Buffer->Use Waste 6. Hazardous Disposal (Antineoplastic Waste) Use->Waste

Operational workflow for the safe handling, reconstitution, and disposal of DDATHF.

Spill Management and Disposal Plan

Due to its classification as an antineoplastic hazard, DDATHF cannot be disposed of via standard biohazard or chemical waste streams.

  • Spill Response : If a powder spill occurs, do not sweep. Cover the spill with damp absorbent pads to prevent aerosolization. If a liquid spill occurs (especially in DMSO), evacuate the immediate area, allow fumes to clear, and use a chemical spill kit rated for organic solvents. Clean the surface with a high-pH detergent, followed by water.

  • Routine Disposal : All consumables (pipette tips, tubes, outer gloves) that come into contact with DDATHF must be placed in rigid, sealable, and explicitly labeled "Trace Chemotherapy / Antineoplastic Waste" containers[2].

  • Liquid Waste : Collect liquid waste in compatible, sealed secondary containers. Label with exact chemical constituents (e.g., "Hazardous Waste: DDATHF 0.5 mg/mL in 50% DMSO / 50% PBS"). Arrange for high-temperature incineration via a certified hazardous waste contractor.

References

  • Title: Lometrexol | C21H25N5O6 | CID 135413518 | Source: PubChem - NIH | URL: [Link]

  • Title: Folic Acid | C19H19N7O6 | CID 135398658 | Source: PubChem - NIH | URL: [Link]

Sources

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